Ethyl 2-(pyridin-2-YL)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHSLNOPVCEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631198 | |
| Record name | Ethyl 2-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-85-2 | |
| Record name | 2-Pyridineacetic acid, α-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(pyridin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization data for Ethyl 2-(pyridin-2-yl)propanoate. Due to the limited availability of direct experimental data in the current literature for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust framework for its synthesis and analysis.
Introduction
This compound is a pyridine-containing ester with potential applications in medicinal chemistry and materials science. Its structural motif is of interest in the design of novel bioactive molecules and functional materials. This guide outlines a feasible synthetic pathway and the expected analytical characterization of the target compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the alkylation of the enolate of ethyl 2-(pyridin-2-yl)acetate with a methylating agent. This method is a variation of the well-established malonic ester and acetoacetic ester syntheses, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.
The proposed two-step synthesis involves the deprotonation of ethyl 2-(pyridin-2-yl)acetate to form a nucleophilic enolate, followed by an SN2 reaction with an electrophilic methyl source.
Reaction Scheme:
Where Py = pyridin-2-yl, and X = a suitable leaving group (e.g., I, Br, OTs)
Experimental Protocol
Materials:
-
Ethyl 2-(pyridin-2-yl)acetate (commercially available)[1][2][3]
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Methylating agent (e.g., Methyl iodide (CH3I), Dimethyl sulfate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-(pyridin-2-yl)acetate in anhydrous THF. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as LDA (1.1 equivalents), to the stirred solution. The formation of the enolate can be monitored by a color change. Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise. Allow the reaction to proceed at -78 °C for a period (e.g., 1-2 hours) and then gradually warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 200 °C at atmospheric pressure |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet of doublets | 1H | H6 (pyridine) |
| ~7.6 | Triplet of doublets | 1H | H4 (pyridine) |
| ~7.2-7.3 | Multiplet | 2H | H3, H5 (pyridine) |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.8 | Quartet | 1H | Py-CH (CH₃)-COOEt |
| ~1.5 | Doublet | 3H | Py-CH(CH₃ )-COOEt |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The predicted ¹³C NMR spectrum in CDCl₃ would show approximately 10 distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (ester) |
| ~158 | C 2 (pyridine, attached to the propanoate group) |
| ~149 | C 6 (pyridine) |
| ~136 | C 4 (pyridine) |
| ~123 | C 5 (pyridine) |
| ~121 | C 3 (pyridine) |
| ~61 | -O-CH₂ -CH₃ |
| ~48 | Py-CH (CH₃)-COOEt |
| ~18 | Py-CH(CH₃ )-COOEt |
| ~14 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2980-2900 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1590, 1570, 1470, 1435 | C=C and C=N stretching (pyridine ring) |
| ~1250-1100 | C-O stretch (ester) |
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the entire ester group (-COOCH₂CH₃, m/z = 73).
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthesis and characterization workflow for this compound.
References
"Ethyl 2-(pyridin-2-YL)propanoate" physical and chemical properties
An In-depth Technical Guide to Ethyl Pyridylalkanoates: Properties, Synthesis, and Applications in Drug Development
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of ethyl pyridylalkanoates, with a particular focus on isomers and analogs of the requested compound, "Ethyl 2-(pyridin-2-YL)propanoate." Initial research indicates a scarcity of documented information for this specific chemical structure. Consequently, this guide centers on closely related and more extensively studied compounds: Ethyl 3-(pyridin-2-yl)propanoate , Ethyl 3-(pyridin-2-ylamino)propanoate , and Ethyl 2-(pyridin-2-yl)acetate . Of notable significance is Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pyridylalkanoates are a class of organic compounds characterized by a pyridine ring linked to an ethyl alkanoate moiety. Their structural features make them valuable building blocks in medicinal chemistry, often serving as precursors or key intermediates in the synthesis of pharmacologically active molecules. This guide addresses the ambiguity surrounding "this compound" by presenting a detailed analysis of its more prominent structural isomers and analogs.
Physicochemical Properties
The physical and chemical properties of the selected ethyl pyridylalkanoates are summarized in the tables below for ease of comparison.
Table 1: Identifiers and Molecular Properties
| Property | Ethyl 3-(pyridin-2-yl)propanoate | Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 2-(pyridin-2-yl)acetate |
| CAS Number | 2739-74-4[4] | 103041-38-9[1][5] | 2739-98-2[6] |
| Molecular Formula | C₁₀H₁₃NO₂[4] | C₁₀H₁₄N₂O₂[3] | C₉H₁₁NO₂[6] |
| Molecular Weight | 179.22 g/mol [4] | 194.23 g/mol [3] | 165.19 g/mol [6] |
| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate[4] | ethyl 3-(pyridin-2-ylamino)propanoate | ethyl 2-pyridin-2-ylacetate[6] |
Table 2: Physical and Chemical Properties
| Property | Ethyl 3-(pyridin-2-yl)propanoate | Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 2-(pyridin-2-yl)acetate |
| Appearance | Yellow to brown liquid[7] | White solid[1][3] | Liquid |
| Melting Point | 96-97 °C[7] | 48-50 °C[3][8] | 18-19 °C[9] |
| Boiling Point | 258 °C at 750 Torr[7] | 125 °C at 0.2 mmHg[3][10] | 70 °C at 0.05 mmHg |
| Density | 1.071 g/cm³[7] | 1.132 g/cm³[8] | 1.084 g/mL at 25 °C |
| Solubility | No data available | Soluble in DMSO, Methanol[8] | No data available |
| Refractive Index | No data available | 1.545[8] | n20/D 1.497 |
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of the discussed compounds are crucial for their practical application in research and development.
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This compound is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[1][2]
Method 1: Trifluoromethanesulfonic Acid Catalysis [1][11]
-
Procedure:
-
Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[11]
-
Trifluoromethanesulfonic acid is added as a catalyst.[11]
-
The mixture is heated in an oil bath at a controlled temperature of 120-160 °C for 16-20 hours.[11]
-
The resulting reaction solution is washed with petroleum ether at 35-40 °C.[1]
-
The solution is then concentrated under reduced pressure.[1]
-
The residue is washed with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1]
-
Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Method 2: Acetic Acid Catalysis [12]
-
Reactants: 2-aminopyridine and ethyl acrylate.[12]
-
Catalyst: Glacial acetic acid.[12]
-
Procedure:
-
2-aminopyridine, ethyl acrylate, and glacial acetic acid are combined in a flask.[12]
-
The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[12]
-
The reaction is monitored by HPLC.[12]
-
After completion, the mixture is cooled, and 2N HCl is added, followed by extraction with ethyl acetate.[12]
-
The aqueous phase is collected, and the pH is adjusted with sodium carbonate, followed by extraction with ethyl acetate.[12]
-
The organic phases are combined and dried to yield the product.[12]
-
Synthesis of Ethyl 2-(pyridin-2-yl)acetate
-
Reactants: α-picoline and bromobenzene (to form phenyllithium).[13]
-
Reagents: Lithium, Dry Ice (solid CO₂), absolute ethanol, dry hydrogen chloride, chloroform, potassium carbonate.[13]
-
Procedure:
-
Phenyllithium is prepared by reacting lithium with bromobenzene in absolute ether.[13]
-
α-picoline is added dropwise to the phenyllithium solution to form picolyllithium.[13]
-
The picolyllithium solution is poured over crushed Dry Ice.[13]
-
The resulting mixture is treated with absolute ethanol saturated with dry hydrogen chloride for esterification.[13]
-
The solvent is removed, and the residue is dissolved in chloroform and neutralized with a potassium carbonate paste.[13]
-
The product is isolated by distillation under reduced pressure.[13]
-
Caption: Synthesis of Ethyl 2-(pyridin-2-yl)acetate.
Applications in Drug Development
The primary relevance of these compounds to drug development lies in their use as intermediates for more complex molecules.
-
Ethyl 3-(pyridin-2-ylamino)propanoate: As previously mentioned, this is a crucial intermediate in the synthesis of Dabigatran etexilate , an oral anticoagulant that acts as a direct thrombin inhibitor.[1][2][10] Its role is to provide a key structural fragment of the final drug molecule.
-
Ethyl 2-(pyridin-2-yl)acetate: This compound and its derivatives have been explored in the synthesis of various heterocyclic systems with potential biological activities. The synthesis of a series of its derivatives has been reported, suggesting its utility as a versatile starting material in medicinal chemistry.[14]
Logical Relationships and Workflows
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is a key step in the overall synthesis of Dabigatran. The logical flow from starting materials to the final drug product can be visualized as follows:
Caption: Role as a key intermediate in drug synthesis.
Conclusion
While direct information on "this compound" is limited, a comprehensive analysis of its structurally related compounds, particularly Ethyl 3-(pyridin-2-yl)propanoate, Ethyl 3-(pyridin-2-ylamino)propanoate, and Ethyl 2-(pyridin-2-yl)acetate, provides valuable insights for researchers and drug development professionals. The physicochemical data, detailed synthesis protocols, and established role of Ethyl 3-(pyridin-2-ylamino)propanoate as a key pharmaceutical intermediate underscore the importance of this class of compounds in medicinal chemistry. This guide serves as a foundational resource for further investigation and application of these versatile chemical entities.
References
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 4. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate|BLD Pharm [bldpharm.com]
- 6. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl 3-pyridin-2-ylpropanoate | 2739-74-4 [chemicalbook.com]
- 8. Ethyl 3-(pyridin-2-ylamino)propanoate|lookchem [lookchem.com]
- 9. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 12. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: A Comprehensive Guide to Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9)
Disclaimer: The initial request specified "Ethyl 2-(pyridin-2-YL)propanoate" with CAS number 33174-88-2. However, no substantial scientific literature or data could be retrieved for a compound with this specific name and CAS number. The following guide is prepared for a closely related and industrially significant compound, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9), which is a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a critical building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Dabigatran etexilate, a widely used oral anticoagulant. This document provides a detailed technical overview of Ethyl 3-(pyridin-2-ylamino)propanoate, encompassing its chemical and physical properties, a detailed synthesis protocol, and its significance in drug development. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences.
Physicochemical Properties
A summary of the key physical and chemical properties of Ethyl 3-(pyridin-2-ylamino)propanoate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 103041-38-9 | [1][2][3][4][5][][7][8] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | White to off-white solid/crystals | [2][3] |
| Melting Point | 48-50 °C | [2][3] |
| Boiling Point | 125 °C at 0.2 mmHg | [2][4] |
| Solubility | Soluble in DMSO and Methanol | [2][3] |
| Storage | 2-8°C, in an inert atmosphere, protected from light | [2] |
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
The most commonly cited synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate.[2][4][9][10] This reaction is typically catalyzed by an acid and performed under controlled temperature conditions.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, based on published methods.[2][4][9][10]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Trifluoromethanesulfonic acid (catalyst)
-
Anhydrous ethanol (solvent)
-
Petroleum ether (for washing)
-
Ethyl acetate (for recrystallization)
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle/oil bath
-
Dropping funnel
-
Rotary evaporator
-
Buchner funnel and flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add ethyl acrylate. Subsequently, slowly add trifluoromethanesulfonic acid as the catalyst.
-
Reaction: Heat the reaction mixture in an oil bath to a temperature between 120-160 °C and maintain it under reflux for 16-20 hours.
-
Work-up: After the reaction is complete, cool the mixture to 35-40 °C. The crude product is then washed with petroleum ether.
-
Purification: Concentrate the washed solution under reduced pressure using a rotary evaporator. The resulting residue is then recrystallized from a mixture of petroleum ether and ethyl acetate to yield the final product as white flaky crystals.
-
Drying: The purified crystals are collected by filtration and dried under vacuum.
Yield and Purity:
Role in Drug Development: Synthesis of Dabigatran Etexilate
Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial intermediate in the multi-step synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1][2][4] The structural backbone of Ethyl 3-(pyridin-2-ylamino)propanoate forms a significant portion of the final Dabigatran molecule.
The following diagram illustrates the logical flow of Ethyl 3-(pyridin-2-ylamino)propanoate as a key intermediate in the synthesis of Dabigatran etexilate.
Caption: Role as a key intermediate in Dabigatran synthesis.
Biological Significance
While Ethyl 3-(pyridin-2-ylamino)propanoate itself is primarily an intermediate, its derivatives have shown biological activity. It is a precursor to thrombin inhibitors, which play a vital role in anticoagulant therapy.[1][2][4] Some sources suggest that the compound may have anti-inflammatory properties and could inhibit platelet aggregation, though these activities are more prominently associated with its downstream products like Dabigatran.[1]
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its efficient synthesis and its role as a key precursor to the anticoagulant Dabigatran etexilate underscore its importance. This technical guide provides a foundational understanding of its properties, synthesis, and application for professionals in the field of drug development and organic synthesis. Further research into novel synthetic routes and potential applications of this and related compounds continues to be an active area of investigation.
References
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate|lookchem [lookchem.com]
- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 7. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
"Ethyl 2-(pyridin-2-YL)propanoate" molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for Ethyl 3-(pyridin-2-yl)propanoate, a compound of interest to researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Formula
Ethyl 3-(pyridin-2-yl)propanoate is a chemical compound featuring a pyridine ring substituted at the 2-position with an ethyl propanoate chain. The linkage is at the third carbon of the propanoate group.
Molecular Formula: C₁₀H₁₃NO₂
2D Structure:
SMILES: CCOC(=O)CCc1ccccn1
InChI: InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for Ethyl 3-(pyridin-2-yl)propanoate.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [PubChem CID: 347337] |
| Molecular Formula | C₁₀H₁₃NO₂ | [PubChem CID: 347337] |
| CAS Number | 2739-74-4 | [PubChem CID: 347337] |
| Appearance | Yellow to brown liquid | [ChemicalBook] |
| Boiling Point | 258 °C at 750 Torr | [ChemicalBook] |
| Density | 1.071 g/cm³ | [ChemicalBook] |
| pKa | 5.32 ± 0.12 (Predicted) | [ChemicalBook] |
| Storage Temperature | Inert atmosphere, Room Temperature | [ChemicalBook] |
Spectroscopic data, including 13C NMR, GC-MS, and FTIR spectra, are available for this compound and are crucial for its identification and characterization.[1]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate are not extensively published, a general synthetic approach can be inferred from related preparations. A common method for the synthesis of similar compounds involves the reaction of a pyridine derivative with a suitable propanoate precursor.
A plausible synthetic route could involve the Michael addition of a 2-substituted pyridine nucleophile to ethyl acrylate. The reaction conditions would likely require a suitable solvent and potentially a catalyst to facilitate the addition. Purification of the final product would typically be achieved through column chromatography or distillation.
For the related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, a detailed synthetic method has been described.[2][3] This process involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst, carried out in anhydrous ethanol under nitrogen protection at elevated temperatures.[2][3] The product is then isolated through a series of washing and recrystallization steps.[2][3]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a pyridinyl-substituted propanoate.
References
Spectroscopic Profile of Ethyl 2-(pyridin-2-yl)propanoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 2-(pyridin-2-yl)propanoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectroscopic information to facilitate structural elucidation and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.58 - 8.56 | m | 1H | H-6 (pyridin-2-yl) |
| 7.68 - 7.64 | m | 1H | H-4 (pyridin-2-yl) |
| 7.33 - 7.31 | m | 1H | H-3 (pyridin-2-yl) |
| 7.18 - 7.15 | m | 1H | H-5 (pyridin-2-yl) |
| 4.17 | q | 2H | -O-CH₂ -CH₃ |
| 3.94 | q | 1H | -CH(pyridin-2-yl)- |
| 1.61 | d | 3H | -CH(CH₃ )- |
| 1.22 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 173.5 | C=O |
| 158.9 | C-2 (pyridin-2-yl) |
| 149.3 | C-6 (pyridin-2-yl) |
| 136.8 | C-4 (pyridin-2-yl) |
| 123.9 | C-3 (pyridin-2-yl) |
| 122.2 | C-5 (pyridin-2-yl) |
| 61.2 | -O-CH₂ -CH₃ |
| 52.8 | -CH (pyridin-2-yl)- |
| 18.7 | -CH(CH₃ )- |
| 14.1 | -O-CH₂-CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1590, 1570, 1470, 1435 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretch (ester) |
| ~1180 | C-N stretch |
Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Exact Mass | 179.0946 u |
| Predicted [M+H]⁺ | 180.1025 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For Electron Ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.[1][2][3]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-(pyridin-2-YL)propanoate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential biological activities of "Ethyl 2-(pyridin-2-YL)propanoate" by examining the reported activities of structurally similar compounds. Direct biological data for this compound is not extensively available in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of the specific activity of this compound.
Executive Summary
This compound belongs to a class of pyridine-containing organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct experimental data on the biological profile of this compound is limited, analysis of structurally related molecules provides valuable insights into its potential therapeutic applications. This guide summarizes the known biological activities of closely related pyridine derivatives, including their antimicrobial, antiviral, cytotoxic, kinase inhibitory, and vasodilatory properties. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this chemical space.
Potential Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of several classes of structurally related compounds. These include derivatives of ethyl 2-(2-pyridylacetate), 2-substituted-pyridin-4-yl macrocycles, lapatinib analogs with a pyridin-2-ylmethoxy moiety, and other pyridine-containing molecules.
Antimicrobial and Antiviral Activity
Derivatives of ethyl 2-(2-pyridylacetate) incorporating thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their in vitro antimicrobial and antiviral activities. Some of these compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain 2-(methyldithio)pyridine-3-carbonitrile derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against various bacterial strains and 0.25 to 2 μg/mL against Candida species[1]. Additionally, some thiosemicarbazone derivatives of 2-acetylpyridine have been reported to inhibit the replication of Herpes Simplex Virus types 1 and 2[2].
Table 1: Summary of Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Organism | Activity (MIC/IC50) | Reference |
| 2-(methyldithio)pyridine-3-carbonitrile | Various Bacteria | 0.5 - 64 µg/mL | [1] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 µg/mL | [1] |
| Substituted Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 µg/mL | [1] |
| 4-(dimethylamino)pyridinepropylthioacetate-AuNPs with Pefloxacin | E. coli | 25 µg/mL | [1] |
Cytotoxic Activity
Several pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The IC50 values for some of these compounds suggest potential for development as anticancer agents. For example, certain keto-sugar bearing pyridine derivatives have shown significant cytotoxicity with IC50 values ranging from 0.24 to 0.56 μM against A594, CNE2, HepG2, and MCF-7 cancer cell lines[3].
Table 2: Summary of Cytotoxic Activity of Selected Pyridine Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Keto-sugar bearing pyridine derivative | A594, CNE2, HepG2, MCF-7 | 0.24 - 0.56 µM | [3] |
| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HCT116 | 20.8 µM | [3] |
| Thieno[2,3-b]pyridine derivative (3a) | HeLa | 3.5 µg/mL | [4] |
| Thieno[2,3-b]pyridine derivative (3a) | MCF-7 | 4.5 µg/mL | [4] |
Kinase Inhibition
Macrocyclic derivatives of 2-substituted-pyridin-4-yl have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. One notable compound exhibited an IC50 of 1.22 nM against HPK1 and demonstrated in vivo efficacy in a murine colorectal cancer model, suggesting the potential for this scaffold in cancer immunotherapy. A novel HPK1 inhibitor, referred to as [I], has also been reported with an IC50 value of 10.4 nM and has shown significant tumor growth inhibition in a CT26 syngeneic tumor mouse model, especially in combination with an anti-PD-1 antibody[5].
Novel derivatives of the dual EGFR/HER2 inhibitor Lapatinib, which incorporate a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, have demonstrated outstanding inhibitory activity. One such derivative, compound 6j, showed nanomolar IC50 values against both EGFR (1.8 nM) and HER2 (87.8 nM). This indicates that the pyridin-2-ylmethoxy group is a favorable scaffold for the design of potent dual kinase inhibitors for cancer therapy.
Table 3: Summary of Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound Class | Target Kinase | Activity (IC50) | Reference |
| 2-substituted-pyridin-4-yl macrocyclic derivative | HPK1 | 1.22 nM | |
| Pyridine-based HPK1 inhibitor [I] | HPK1 | 10.4 nM | [5] |
| Lapatinib derivative with pyridin-2-ylmethoxy moiety (6j) | EGFR | 1.8 nM | |
| Lapatinib derivative with pyridin-2-ylmethoxy moiety (6j) | HER2 | 87.8 nM |
Thrombin Inhibition (via Dabigatran Intermediate)
Ethyl 3-(pyridin-2-ylamino)propanoate is a known key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used as an anticoagulant. Dabigatran competitively and reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This relationship suggests that while the ethyl propanoate derivative itself may not be a direct thrombin inhibitor, its structural backbone is amenable to the synthesis of highly active pharmaceutical agents.
Vasodilation Activity
Certain pyridine-based compounds have been shown to possess vasodilatory properties. For example, some 6-(4-substitutedphenyl)-3-pyridazinone derivatives, designed as analogues of hydralazine, exhibited potent vasorelaxant activity on rat aorta with EC50 values in the low micromolar range[6]. Another study on novel pyrazolo[3,4-b]pyridine derivatives reported moderate vasodilation activity alongside inhibition of vascular remodeling, suggesting a dual-action mechanism for the treatment of pulmonary arterial hypertension[7]. The mechanism for some pyridine derivatives has been attributed to the blockade of Ca2+ channels in vascular smooth muscle[8].
Table 4: Summary of Vasodilation Activity of Selected Pyridine Derivatives
| Compound Class | Assay | Activity (EC50) | Reference |
| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Rat Aorta Relaxation | 0.029 - 1.907 µM | [6] |
| Pyrazolo[3,4-b]pyridine derivatives | Vasodilation Assay | Moderate Activity | [7] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate broth medium.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
HPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare Kinase Buffer, ATP solution, HPK1 enzyme solution, and the substrate (e.g., Myelin Basic Protein). The test compound is serially diluted in Kinase Buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor solution, followed by the HPK1 enzyme solution. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Record the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined from the inhibitor dose-response curves.
EGFR/HER2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare 4X test compound dilutions, 2X kinase/antibody mixture (Eu-anti-tag antibody and EGFR or HER2 kinase), and 4X tracer solution (Alexa Fluor® 647-labeled ATP-competitive inhibitor).
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is generated by the proximity of the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer when both are bound to the kinase.
-
Data Analysis: Inhibition of the kinase by the test compound displaces the tracer, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curves.
Vasodilation Assay (Isolated Rat Aortic Rings)
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering connective tissue, and cut into rings (2-3 mm in length).
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). Endothelial integrity is confirmed by observing relaxation in response to acetylcholine in phenylephrine-precontracted rings.
-
Compound Testing: After washing and re-equilibration, the aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. EC50 values, the concentration of the compound that produces 50% of the maximal relaxation, are determined from the concentration-response curves.
Signaling Pathways and Mechanisms of Action
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins. This complex formation ultimately dampens the TCR signaling cascade, reducing T-cell proliferation and cytokine production. Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
EGFR/HER2 Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Upon ligand binding (for EGFR) or heterodimerization, the receptors dimerize and autophosphorylate their intracellular tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cancer cell proliferation and survival. Dual inhibitors like Lapatinib block the ATP-binding site of these kinases, preventing their activation and downstream signaling.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relaxation of rat thoracic aorta induced by pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)propanoate Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of ethyl 2-(pyridin-2-yl)propanoate derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and herbicidal activities. This document details experimental protocols, presents quantitative biological data in a structured format, and visualizes key pathways and workflows to facilitate further research and development in this area.
Core Structure and Physicochemical Properties
This compound serves as a foundational scaffold for the development of a wide array of derivatives. The core structure consists of a pyridine ring linked at the 2-position to a propanoate ethyl ester. Variations in substitution on both the pyridine ring and the propanoate moiety have led to the discovery of compounds with diverse biological activities.
Table 1: Physicochemical Properties of this compound and Key Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | C₁₀H₁₃NO₂ | 179.22 | 2739-74-4 | Core scaffold. |
| Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | C₁₁H₁₅NO₂ | 193.24 | 20092-97-1 | Methylated analogue.[1] |
| Ethyl 3-(pyridin-2-ylamino)propanoate | C₁₀H₁₄N₂O₂ | 194.23 | 103041-38-9 | Intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[2] |
| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C₁₀H₁₁NO₃ | 193.20 | 26510-52-1 | Ketone derivative.[3] |
Synthesis of this compound Derivatives and Analogues
The synthesis of these compounds typically involves multi-step reactions, starting from commercially available pyridines and propanoic acid derivatives. Below are representative synthetic protocols for key analogues.
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This compound is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine and ethyl acrylate in anhydrous ethanol.
-
Catalysis: Add trifluoromethanesulfonic acid as a catalyst to the mixture.
-
Reaction Conditions: Heat the reaction mixture in an oil bath at a controlled temperature of 120-160°C for 16-20 hours under a nitrogen atmosphere.
-
Work-up: After cooling, the reaction solution is washed with petroleum ether.
-
Purification: The product is concentrated under reduced pressure and then recrystallized from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[2]
Synthesis of Substituted Ethyl 2-(quinolin-4-yl)propanoates (Analogues)
These quinoline-based analogues have demonstrated significant antimicrobial activity.
Experimental Protocol:
-
Formation of 4-chloroquinolines: Substituted 4-hydroxyquinolines, synthesized via the Gould-Jacobs reaction, are treated with phosphorus oxychloride to yield the corresponding 4-chloroquinolines.
-
Nucleophilic Substitution: The 4-chloroquinolines are then reacted with diethyl sodiomethylmalonate in dimethylformamide (DMF).
-
De-ethoxycarbonylation: The resulting product undergoes a Krapcho de-ethoxycarbonylation reaction to yield the target ethyl 2-(quinolin-4-yl)propanoate derivatives.[4]
Caption: General workflow for the synthesis of derivatives.
Biological Activities and Therapeutic Potential
Derivatives and analogues of this compound have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Several pyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.
Table 2: In Vitro Anticancer Activity of Pyridine-based Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyridine-derived VEGFR-2 Inhibitors | HepG2 (Liver) | 4.25 - 6.37 | VEGFR-2 Inhibition | [5][6] |
| MCF-7 (Breast) | 6.08 - 12.83 | VEGFR-2 Inhibition | [5][6] | |
| Pyridin-2-yl estra-1,3,5-triene Derivatives | PC-3 (Prostate, AR negative) | 4.69 - 11.09 | AKR1C3 Inhibition | [7] |
| HeLa (Cervical) | 8.71 - 27.41 | Not specified | [7] | |
| Imidazo[1,2-a]pyridine Derivatives | HCC1937 (Breast) | 45 - 79.6 | p53/p21 mediated cell cycle arrest, apoptosis | [8] |
3.1.1. Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy. Certain pyridine derivatives have been shown to be potent inhibitors of VEGFR-2.[5][6][9]
Caption: Inhibition of the VEGFR-2 signaling pathway.
3.1.2. Mechanism of Action: p53-mediated Apoptosis
The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress. Some pyridine derivatives have been shown to exert their anticancer effects by upregulating p53, which in turn modulates the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to apoptosis.[8][10][11][12][13]
Caption: Induction of apoptosis via the p53 pathway.
3.1.3. Mechanism of Action: AKR1C3 Inhibition
Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and is implicated in the progression of castration-resistant prostate cancer. Selective inhibition of AKR1C3 is a promising therapeutic strategy. Certain steroidal analogues incorporating a pyridin-2-yl moiety have demonstrated potent and selective inhibition of AKR1C3.[1][2][7][14][15][16]
Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]
Antimicrobial Activity
Analogues of this compound, particularly those with a quinoline core, have exhibited broad-spectrum antimicrobial activity.
Table 3: Antimicrobial Activity of Ethyl 2-(quinolin-4-yl)propanoate Analogues
| Compound | Microorganism | MIC (µg/mL) |
| Substituted Ethyl 2-(quinolin-4-yl)propanoates | Staphylococcus aureus | Modest activity |
| Enterococcus faecalis | Modest activity | |
| Escherichia coli | Modest activity | |
| Pseudomonas aeruginosa | Modest activity | |
| Helicobacter pylori | Potent activity | |
| Candida albicans | Modest activity | |
| Data from reference[4] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[7][18][19][20]
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[7][18][19]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[7][19][20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[7][19]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.[19]
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.[19][20]
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising area for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the versatility of this chemical class. Future research should focus on synthesizing and screening a broader range of derivatives to establish more definitive structure-activity relationships. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols and data presented in this guide provide a solid foundation for advancing the development of these promising compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. overview-of-akr1c3-inhibitor-achievements-and-disease-insights - Ask this paper | Bohrium [bohrium.com]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. asm.org [asm.org]
- 19. microbenotes.com [microbenotes.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
An In-depth Technical Guide to Pyridinyl Propanoates: Focus on Ethyl 2-(pyridin-2-yl)propanoate and its Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the available scientific literature on "Ethyl 2-(pyridin-2-yl)propanoate" and its closely related isomers. While published data on the specific synthesis and biological activity of this compound is limited, this paper aims to provide a valuable resource by summarizing the available information and presenting a detailed overview of the synthesis and application of the well-documented isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, as a case study.
Physicochemical Properties of Pyridinyl Propanoates
A summary of the computed physicochemical properties for this compound isomers is presented in Table 1. This data, primarily sourced from PubChem, offers a comparative overview of the molecules.
Table 1: Computed Physicochemical Properties of Ethyl Pyridinyl Propanoate Isomers
| Property | Ethyl 2-methyl-2-(pyridin-2-yl)propanoate[1] | Ethyl 3-(pyridin-2-yl)propanoate[2] | Ethyl 3-(pyridin-2-ylamino)propanoate[3] |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 193.24 g/mol | 179.22 g/mol | 194.23 g/mol |
| XLogP3 | 2.1 | 1.1 | 1.56 |
| Hydrogen Bond Donor Count | 0 | 0 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 4 |
| Rotatable Bond Count | 4 | 5 | 6 |
| Exact Mass | 193.110278721 Da | 179.094628657 Da | 194.105530 Da |
| Boiling Point | Not available | Not available | 125°C @ 0.2mmHg[3] |
| Melting Point | Not available | Not available | 48-50°C[4] |
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Detailed Case Study
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is well-documented in the patent literature due to its importance as a key intermediate in the production of the direct thrombin inhibitor, Dabigatran etexilate.[3][5][6] Several synthetic routes have been described, with a common method involving the reaction of 2-aminopyridine with ethyl acrylate.
Experimental Protocol: Synthesis via Trifluoromethanesulfonic Acid Catalysis
A patented method describes the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid as a catalyst.[5][6]
Reaction Scheme:
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[5][6]
-
The reaction mixture is heated in an oil bath to a temperature of 120-160°C and stirred for 16-20 hours.[5][6]
-
After the reaction is complete, the solution is cooled to 35-40°C.
-
The reaction solution is washed with petroleum ether.[3]
-
The mixture is then concentrated under reduced pressure.[3]
-
The resulting residue is washed with a mixture of petroleum ether and ethyl acetate and then recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[3]
Quantitative Data:
Experimental Protocol: Synthesis via Acetic Acid Catalysis
An alternative method utilizes glacial acetic acid as the catalyst.[7]
Procedure:
-
2-aminopyridine, ethyl acrylate, and glacial acetic acid are added to a reaction flask.[7]
-
The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[7]
-
The reaction progress is monitored by HPLC.
-
After completion, the mixture is cooled to room temperature.
-
2N HCl is added, followed by extraction with ethyl acetate. The aqueous phase is collected.
-
The aqueous phase is washed again with ethyl acetate.
-
Sodium carbonate is added to the combined aqueous phase, followed by extraction with ethyl acetate.
-
The organic phases are combined and the solvent is evaporated to yield the product.
Applications in Drug Development
The primary application found in the literature for a pyridinyl propanoate is the use of Ethyl 3-(pyridin-2-ylamino)propanoate as a crucial intermediate in the synthesis of Dabigatran etexilate .[3][5][6] Dabigatran etexilate is a direct thrombin inhibitor and an oral anticoagulant medication.[6]
The synthetic pathway from Ethyl 3-(pyridin-2-ylamino)propanoate to Dabigatran etexilate is a multi-step process that is central to the pharmaceutical manufacturing of this drug.
Workflow for Dabigatran Etexilate Synthesis.
Biological Activities of Related Pyridinyl Propanoates
While no specific biological activities for this compound have been detailed in the reviewed literature, studies on related compounds suggest potential for biological effects. For instance, derivatives of arylpyridin-2-yl guanidine have been investigated as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), with potential applications in conditions like asthma.[8] This highlights the potential for the pyridinyl propanoate scaffold in modulating biological pathways.
Spectral Information
Public databases indicate the availability of spectral data for some isomers of this compound, which are crucial for chemical characterization.
-
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate: 13C NMR spectra are available.[1]
-
Ethyl 3-(pyridin-2-yl)propanoate: 13C NMR, GC-MS, and FTIR spectra are available.[2]
Researchers are encouraged to consult spectral databases for detailed information.
Conclusion
This technical guide has synthesized the available literature on this compound and its isomers. The information on the target molecule is sparse, indicating it is a less-explored area of research. However, the detailed examination of its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, provides a valuable case study into the synthesis, characterization, and pharmaceutical application of pyridinyl propanoates. The established role of this isomer as a key intermediate for the anticoagulant Dabigatran etexilate underscores the importance of this class of compounds in drug development. Further research into the synthesis and biological evaluation of this compound and other related derivatives is warranted to explore their potential therapeutic applications.
References
- 1. Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | C11H15NO2 | CID 642856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety and Handling of Pyridine-based Propanoates
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions for pyridine-based propanoates, based on available data for related compounds.
GHS Hazard Information for Related Compounds
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for two related compounds. It is crucial to note that the hazard profile of "Ethyl 2-(pyridin-2-YL)propanoate" may vary.
| GHS Classification | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate[1][2] | Ethyl 3-(pyridin-2-ylamino)propanoate |
| Pictogram | Irritant | Warning |
| Signal Word | Warning | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[2] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves, protective clothing, eye protection and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Experimental Protocols: Safe Handling and Storage
The following are general best-practice protocols for handling chemical reagents in a laboratory setting. These should be adapted based on a substance-specific risk assessment.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure. The following table outlines recommended PPE when handling similar pyridine-based compounds.
| PPE Category | Recommendation | Justification |
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[3][5] | Prevents skin contact which can cause irritation. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3] |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be required depending on the scale of work.[4] | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area. For higher-level protection or in case of insufficient ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[4] | Minimizes inhalation of vapors or dust which may cause respiratory irritation.[1][3] |
Storage and Handling Procedures
-
Storage: Keep containers securely sealed when not in use.[1] Store in a cool, dry, and well-ventilated area.[6] Some related compounds recommend storage at 2-8°C under an inert atmosphere.[3]
-
Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1]
Spill and Emergency Procedures
-
Minor Spills: Clean up spills immediately.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] Place in a suitable, labeled container for waste disposal.[1]
-
Major Spills: Evacuate the area and move upwind.[1] Alert the appropriate emergency response team.[1] Wear self-contained breathing apparatus and full protective clothing.[1] Prevent spillage from entering drains or water courses.[1]
Visualized Workflows
The following diagrams illustrate standard laboratory workflows relevant to the safe handling of chemical compounds.
Caption: General Laboratory Chemical Handling Workflow.
Caption: Chemical Spill Response Workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. molcore.com [molcore.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Ethyl 2-(pyridin-2-yl)propanoate from 2-Aminopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(pyridin-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the conversion of commercially available 2-aminopyridine to 2-chloropyridine via a Sandmeyer-type reaction. This intermediate subsequently undergoes a palladium-catalyzed α-arylation with an ethyl propanoate enolate to yield the final product. This methodology offers a reliable and adaptable route for the preparation of α-pyridyl esters, which are key structural motifs in numerous biologically active compounds.
Introduction
α-Aryl propanoates are a prominent structural class in pharmaceuticals, most notably in the non-steroidal anti-inflammatory drug (NSAID) family (e.g., Ibuprofen, Naproxen). The incorporation of a pyridine ring at the α-position introduces a key heteroaromatic scaffold, modulating the compound's physicochemical properties, such as solubility, metabolic stability, and target binding. The synthesis of this compound, therefore, provides access to a versatile intermediate for the development of novel therapeutic agents. The described two-step synthesis is a robust and scalable approach, utilizing well-established and understood chemical transformations.
Overall Synthetic Scheme
The synthesis of this compound from 2-aminopyridine is accomplished in two sequential steps:
-
Step 1: Synthesis of 2-Chloropyridine. 2-Aminopyridine is converted to its diazonium salt, which is subsequently displaced by a chloride ion in a Sandmeyer-type reaction.
-
Step 2: Synthesis of this compound. 2-Chloropyridine is coupled with the enolate of ethyl propanoate via a palladium-catalyzed α-arylation reaction.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloropyridine
This protocol is adapted from established procedures for the diazotization of aminopyridines. The diazotization in aqueous hydrochloric acid can result in yields of 30-50%, with the corresponding hydroxyl compound being a major byproduct.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Aminopyridine | 94.12 | 100 | 9.41 g |
| Hydrochloric Acid (conc. 37%) | 36.46 | - | 40 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 110 | 7.59 g |
| Copper(I) Chloride (CuCl) | 98.99 | 130 | 12.87 g |
| Deionized Water | 18.02 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | For extraction |
| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | - | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Procedure:
-
Diazonium Salt Formation:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminopyridine (9.41 g, 100 mmol) and concentrated hydrochloric acid (40 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (7.59 g, 110 mmol) in 20 mL of deionized water and add this solution dropwise to the stirred slurry, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is observed.[2]
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) chloride (12.87 g, 130 mmol) in 50 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution at room temperature. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue stirring at room temperature for 3 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-chloropyridine by vacuum distillation to yield a colorless oil.
-
Expected Yield: 45-65%
Step 2: Synthesis of this compound
This protocol is based on the Buchwald-Hartwig α-arylation of esters, which has been shown to be effective for coupling aryl chlorides with ester enolates.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chloropyridine | 113.55 | 10 | 1.14 g |
| Ethyl Propanoate | 102.13 | 12 | 1.23 g (1.38 mL) |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 11 | 11 mL (1.0 M in THF) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 (1 mol%) | 91.6 mg |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 476.61 | 0.24 (2.4 mol%) | 114 mg |
| Anhydrous Toluene | 92.14 | - | 20 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 10 mL |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | - | For quenching |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Procedure:
-
Enolate Formation:
-
To an oven-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (10 mL) and ethyl propanoate (1.23 g, 12 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Palladium-Catalyzed α-Arylation:
-
In a separate oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), RuPhos (114 mg, 0.24 mmol), 2-chloropyridine (1.14 g, 10 mmol), and anhydrous toluene (20 mL).
-
Stir this mixture at room temperature for 10 minutes to form the active catalyst complex.
-
Transfer the pre-formed enolate solution from step 1 to the catalyst mixture via cannula at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pale yellow oil.
-
Expected Yield: 70-85%
Data Summary
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Name | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sandmeyer Reaction | 2-Aminopyridine, NaNO₂, CuCl | aq. HCl | 0-5 then 25 | 3.25 | 45-65 |
| 2 | Buchwald-Hartwig α-Arylation | 2-Chloropyridine, Ethyl Propanoate, LiHMDS, Pd₂(dba)₃, RuPhos | THF, Toluene | 80 | 12-24 | 70-85 |
Concluding Remarks
The presented two-step synthetic route provides a reliable and efficient method for the preparation of this compound from 2-aminopyridine. The protocols are based on well-established chemical transformations and are amenable to scale-up. This synthetic intermediate is of significant interest to the drug development community, offering a versatile platform for the synthesis of novel therapeutic agents. Careful execution of the experimental procedures, particularly maintaining anhydrous and inert conditions in the palladium-catalyzed step, is crucial for achieving high yields.
References
Application Notes and Protocols: Ethyl 3-(pyridin-2-ylamino)propanoate in Drug Synthesis
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate in the pharmaceutical industry. Its structure is integral to the synthesis of various active pharmaceutical ingredients (APIs), most notably the direct thrombin inhibitor, Dabigatran etexilate. These application notes provide a comprehensive overview of the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate and its subsequent conversion to Dabigatran etexilate, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Ethyl 3-(pyridin-2-ylamino)propanoate
| Property | Value | Reference |
| CAS Number | 103041-38-9 | [1][] |
| Molecular Formula | C10H14N2O2 | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [1][] |
| Melting Point | 48-50°C | [1] |
| Boiling Point | 125°C at 0.2 mmHg | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is most commonly achieved through a Michael addition reaction between 2-aminopyridine and ethyl acrylate. Two common catalytic methods are presented below.
Method 1: Trifluoromethanesulfonic Acid Catalysis
This method utilizes a strong acid catalyst to promote the addition reaction.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-aminopyridine, Ethyl acrylate | [3][4] |
| Catalyst | Trifluoromethanesulfonic acid | [3][4] |
| Solvent | Anhydrous ethanol | [3][4] |
| Reaction Temperature | 120-160°C | [3][4] |
| Reaction Time | 16-20 hours | [3][4] |
| Yield | 85% | [3] |
| Purity (HPLC) | 99% | [3] |
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (e.g., 150 g) and anhydrous ethanol (e.g., 80 mL).
-
Stir the mixture until the 2-aminopyridine is mostly dissolved.
-
Add ethyl acrylate (e.g., 169.5 mL) to the flask.
-
Slowly add trifluoromethanesulfonic acid (e.g., 25 mL) dropwise to the reaction mixture.
-
Under a nitrogen atmosphere, heat the mixture to reflux (120-160°C) in an oil bath and maintain for 16-20 hours.
-
After the reaction is complete, cool the solution to 35-40°C.
-
Wash the reaction mixture with petroleum ether.
-
Concentrate the washed solution under reduced pressure.
-
The residue is then washed with a mixture of petroleum ether and ethyl acetate (10:1 volume ratio) and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.
-
The product is collected by suction filtration.
Method 2: Acetic Acid Catalysis
This method employs a milder acid catalyst.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-aminopyridine, Ethyl acrylate | |
| Catalyst | Acetic acid | |
| Reaction Temperature | 80°C | |
| Reaction Time | 24 hours | |
| Yield | 49.6% |
Experimental Protocol
-
In a suitable reaction vessel, dissolve 2-aminopyridine (75.2 g, 0.80 mol) and ethyl acrylate (88.0 g, 0.88 mol) in acetic acid (20 mL).
-
Heat the mixture to 80°C and stir for 24 hours at this temperature.
-
After the reaction period, remove the solvent under vacuum.
-
Isolate the product by vacuum distillation (160-172°C, 10-15 mmHg) to obtain Ethyl 3-(pyridin-2-ylamino)propanoate as a white solid.
Synthesis Workflow
Caption: Synthetic route for Ethyl 3-(pyridin-2-ylamino)propanoate.
Application in the Synthesis of Dabigatran Etexilate
Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial starting material for the synthesis of Dabigatran etexilate, a potent oral anticoagulant. The synthesis involves a multi-step process.
Experimental Protocol for Dabigatran Etexilate Synthesis
The following is a generalized protocol based on published literature.[5][6][7]
-
Amide Coupling: React Ethyl 3-(pyridin-2-ylamino)propanoate with 4-(methylamino)-3-nitrobenzoic acid in the presence of a halogenating agent (e.g., thionyl chloride) and a base (e.g., triethylamine) to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.
-
Reduction: The nitro group of the resulting compound is reduced to an amine, typically using a reducing agent like zinc powder or through catalytic hydrogenation (e.g., Pd/C), to yield ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
-
Benzimidazole Ring Formation: The diamine intermediate is then reacted with 2-(4-cyanophenylamino)acetic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form the benzimidazole ring, yielding ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.
-
Amidination and Acylation: The cyano group is converted to an amidine, which is subsequently acylated to introduce the etexilate group, leading to the final product, Dabigatran etexilate.
Logical Relationship in Dabigatran Etexilate Synthesis
Caption: Key stages in the synthesis of Dabigatran etexilate.
Mechanism of Action of Dabigatran: Inhibition of the Coagulation Cascade
Dabigatran is the active metabolite of the prodrug Dabigatran etexilate. It functions as a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[8][9][10][11][12] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[9][10] It also inhibits thrombin-induced platelet aggregation.[9]
// Nodes Prothrombin [label="Prothrombin (Factor II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thrombin [label="Thrombin (Factor IIa)", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrinogen [label="Fibrinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrin [label="Fibrin (Clot Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dabigatran [label="Dabigatran", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];
// Edges Prothrombin -> Thrombin [label="Factor Xa"]; Thrombin -> Fibrinogen [label="Cleavage"]; Fibrinogen -> Fibrin; Dabigatran -> Inhibition [arrowhead=none, color="#EA4335"]; Inhibition -> Thrombin [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
References
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
Applications of Ethyl 2-(pyridin-2-YL)propanoate and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known and potential applications of Ethyl 2-(pyridin-2-YL)propanoate and its structural analogs in the field of medicinal chemistry. While direct research on this compound is limited in publicly available literature, its structural motifs are present in several biologically active compounds. This report focuses on the established applications of its close analogs, providing a strong rationale for the exploration of this compound and its derivatives in drug discovery and development.
Key Application Areas of Structural Analogs
The core structure of a pyridine ring linked to a propanoate moiety is a recurring scaffold in medicinal chemistry, exhibiting a range of biological activities. The primary applications for analogs of this compound are centered around anticoagulation and antimicrobial therapies.
Anticoagulant Therapy: Intermediate for Dabigatran Etexilate
A significant application of a structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate , is its role as a key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used clinically as an anticoagulant.[1][2][3][4] Dabigatran etexilate is prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
The synthesis of this crucial intermediate highlights the industrial and pharmaceutical relevance of the pyridinyl-propanoate scaffold.
Experimental Protocols
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This protocol describes a one-step synthesis method for Ethyl 3-(pyridin-2-ylamino)propanoate, an important intermediate for Dabigatran.[3][4]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Oil bath
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.
-
Add ethyl acrylate to the solution. The molar ratio of 2-aminopyridine to ethyl acrylate should be approximately 1:1 to 1:2.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate).
-
Heat the reaction mixture in an oil bath to a temperature of 120-160°C.
-
Allow the reaction to proceed under reflux with stirring for 16-20 hours.
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Wash the reaction mixture with petroleum ether.
-
Concentrate the washed solution under reduced pressure using a rotary evaporator at a temperature of 35-40°C and a pressure of 0.09-0.1 MPa.
-
The resulting crude product is further purified by washing with a mixture of petroleum ether and ethyl acetate, followed by recrystallization to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.
-
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A typical yield for this process is around 80-85%, with a purity of approximately 99%.[4]
Workflow for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate:
Caption: Synthetic workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.
Antimicrobial Susceptibility Testing of Ethyl 2-(quinolin-4-yl)propanoates
This protocol is adapted from a study on the antimicrobial activity of Ethyl 2-(quinolin-4-yl)propanoates, structural analogs of the target compound, against a panel of microorganisms, including Helicobacter pylori.[5][6]
Materials:
-
Mueller-Hinton agar or other suitable growth medium
-
Microtiter plates (96-well)
-
Bacterial cultures
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Incubator
-
Spectrophotometer or plate reader
Procedure for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive controls (bacteria with no compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism. For H. pylori, microaerophilic conditions are required.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Flow for Determining Antimicrobial Activity:
Caption: Workflow for MIC determination of antimicrobial compounds.
Quantitative Data
The following table summarizes the antimicrobial activity of various substituted Ethyl 2-(quinolin-4-yl)propanoates against a panel of microorganisms. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.[5]
| Compound | Substituent | S. aureus (NCTC 6571) | E. coli (NCTC 10418) | P. aeruginosa (NCTC 10662) | C. albicans (NCPF 3179) | A. fumigatus (NCPF 2010) | H. pylori (NCTC 11637) |
| 10b | 6-F | >500 | >500 | >500 | >500 | >500 | 125 |
| 10c | 6-Cl | 250 | 500 | >500 | >500 | >500 | 62.5 |
| 10d | 6-Br | 125 | 250 | 500 | 250 | 500 | 31.25 |
| 10e | 7-Cl | 62.5 | 125 | 250 | 125 | 250 | 15.6 |
| 10f | 7-CF3 | 125 | 250 | 500 | 250 | 500 | 31.25 |
| 10g | 8-NO2 | 31.25 | 62.5 | 125 | 62.5 | 125 | 7.8 |
| 10h | 8-CF3 | 62.5 | 125 | 250 | 125 | 250 | 15.6 |
| 10i | 5-NO2 | 62.5 | 125 | 250 | 125 | 250 | 15.6 |
| 10j | 5,7-Cl2 | 31.25 | 62.5 | 125 | 62.5 | 125 | 7.8 |
| 10k | 6,8-Cl2 | 15.6 | 31.25 | 62.5 | 31.25 | 62.5 | 3.9 |
| 10l | 7-Cl, 8-NO2 | 15.6 | 31.25 | 62.5 | 31.25 | 62.5 | 3.9 |
| 10m | 7-Cl, 5-NO2 | 7.8 | 15.6 | 31.25 | 15.6 | 31.25 | 2.0 |
| 10n | 6-Br, 8-CF3 | 31.25 | 62.5 | 125 | 62.5 | 125 | 7.8 |
| 10o | 6-Cl, 8-CF3 | 31.25 | 62.5 | 125 | 62.5 | 125 | 7.8 |
| 10p | 5,7-diNO2 | 3.9 | 7.8 | 15.6 | 7.8 | 15.6 | <2.0 |
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are not yet elucidated, the broader class of arylpropionic acid derivatives, to which it belongs, are well-known for their anti-inflammatory effects.[7][8]
The primary mechanism of action for many arylpropionic acids, such as ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Hypothesized Anti-Inflammatory Signaling Pathway:
Caption: Hypothesized mechanism of action for arylpropionic acid derivatives.
Future Directions and Potential Applications
The structural similarity of this compound to known bioactive molecules suggests several promising avenues for future research:
-
Antimicrobial Drug Discovery: Given the potent anti-Helicobacter pylori activity of the quinoline analogs, this compound and its derivatives should be synthesized and screened for antimicrobial activity against a broad range of pathogens.
-
Anti-inflammatory Agents: As a member of the arylpropionic acid class, the compound warrants investigation for its potential to inhibit COX enzymes and mediate anti-inflammatory effects. In vivo studies using models of inflammation would be a logical next step.
-
Anticancer Research: The role of some propionates in cancer cell biology is an emerging area of interest.[1] Exploring the effects of this compound on cancer cell proliferation and survival could uncover novel therapeutic applications.
-
Neurological Disorders: The pyridine moiety is a common feature in many centrally acting drugs. Therefore, investigating the potential of this compound to modulate neurological targets could be a fruitful area of research.
References
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 6. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Application Notes and Protocols: The Role of Ethyl 3-(pyridin-2-ylamino)propanoate in the Synthesis of Dabigatran Etexilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor, with a specific focus on the pivotal role of the intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate. This document outlines the common synthetic pathways, provides detailed experimental protocols, and presents key quantitative data to aid in the development and optimization of synthetic strategies.
Introduction
Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor. Its synthesis involves a multi-step process in which the formation of key intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Ethyl 3-(pyridin-2-ylamino)propanoate serves as a critical building block in one of the main synthetic routes, reacting with a substituted benzoic acid derivative to form a central amide bond. Understanding the synthesis and reaction parameters of this intermediate is essential for efficient production.
Synthetic Pathways Involving Ethyl 3-(pyridin-2-ylamino)propanoate
The primary route for incorporating Ethyl 3-(pyridin-2-ylamino)propanoate into the dabigatran etexilate backbone involves its reaction with a derivative of 4-(methylamino)-3-nitrobenzoic acid. This is followed by a series of reactions including reduction of the nitro group, cyclization to form the benzimidazole ring, and subsequent modifications to introduce the amidine and ester functionalities.
A generalized synthetic scheme is presented below:
Caption: Overall synthetic scheme for Dabigatran Etexilate.
Quantitative Data Summary
The following tables summarize the yields for key reaction steps in the synthesis of dabigatran etexilate, starting from the formation of Ethyl 3-(pyridin-2-ylamino)propanoate.
Table 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Purity (HPLC) | Reference |
| 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid/Ethanol | 120-160°C, 16-20 hours | 83-85% | 99% | [1] |
| 2-Aminopyridine, Ethyl acrylate | Glacial acetic acid | 80-85°C, 12 hours | 80% | 98% | [2] |
Table 2: Synthesis of Dabigatran Etexilate Intermediates
| Reaction Step | Key Reagents | Yield | Purity (HPLC) | Reference |
| Ethyl 3-[--INVALID-LINK--amino]propanoate (II) from 4-(methylamino)-3-nitrobenzoic acid and Ethyl 3-(pyridin-2-ylamino)propanoate | Thionyl chloride, Dichloromethane | 80% | >98% | [3] |
| Ethyl 3-[--INVALID-LINK--amino]propanoate (III) from Intermediate II | Sodium dithionate, Potassium carbonate | - | - | [3] |
| Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate salt (III) from I | 2-Cyanophenyl amino acetic acid, 1,1'-Carbonyldiimidazole, Oxalic acid | 80.5% | - | [1] |
| Dabigatran Etexilate Mesylate from final intermediate | n-Hexyl chloroformate, Methanesulfonic acid | 98% | 97-98% | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This protocol describes the synthesis of the key intermediate from 2-aminopyridine and ethyl acrylate.
Caption: Workflow for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Nitrogen source
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.
-
To the stirred solution, add ethyl acrylate. The molar ratio of 2-aminopyridine to ethyl acrylate should be approximately 1:1 to 1:2.
-
Slowly add trifluoromethanesulfonic acid as a catalyst (5-10 mol% relative to ethyl acrylate).
-
Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to a temperature between 120-160°C.
-
Maintain the reaction at this temperature for 16-20 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Wash the reaction liquid with petroleum ether.
-
Concentrate the washed liquid under reduced pressure.
-
The resulting concentrate is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 volume ratio).
-
The product is then recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.
Protocol 2: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (Intermediate II)
This protocol details the amide coupling reaction between 4-(methylamino)-3-nitrobenzoic acid and Ethyl 3-(pyridin-2-ylamino)propanoate.
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid (Compound I)
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Triethylamine
-
Ethyl 3-(pyridin-2-ylamino)propanoate
-
Hexane
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen source
Procedure: [3]
-
Dissolve 100 g of 4-(methylamino)-3-nitrobenzoic acid in 1 L of dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0-5°C.
-
Slowly add thionyl chloride to the reaction mixture over 1 hour.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours.
-
After completion, remove the excess thionyl chloride by co-distillation with dichloromethane under vacuum.
-
Dissolve the resulting acid chloride in dichloromethane under an inert atmosphere.
-
Add triethylamine to the reaction mixture.
-
Slowly add a solution of Ethyl 3-(pyridin-2-ylamino)propanoate in dichloromethane.
-
Maintain the reaction at the same temperature for an additional 6-12 hours.
-
Upon completion, dilute the reaction mass with water and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Distill off the solvent under vacuum.
-
Purify the product by recrystallization from hexane. The expected yield is around 80% with a purity of >98% by HPLC.[3]
Conclusion
The synthesis of dabigatran etexilate is a complex process where the strategic use of key intermediates like Ethyl 3-(pyridin-2-ylamino)propanoate is fundamental. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. The optimization of these synthetic steps, particularly the initial formation of the key intermediate, can significantly impact the overall efficiency and cost-effectiveness of dabigatran etexilate production. Careful control of reaction conditions and purification methods are paramount to achieving high yields and purity of the final API.
References
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 2-(pyridin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure 2-heteroarylpropanoic acids and their corresponding esters are significant structural motifs in a variety of biologically active compounds. The specific enantiomer of these molecules often dictates their pharmacological efficacy and toxicological profile. For instance, pyridine-2-propanoic acid derivatives have been identified as potent dual PPARα/γ agonists, making them promising candidates for the development of antidiabetic agents.[1] The synthesis of enantiomerically pure ethyl 2-(pyridin-2-yl)propanoate is therefore of considerable interest for drug discovery and development.
This document provides detailed protocols for two effective methods for the asymmetric synthesis of this compound: Classical Resolution via Diastereomeric Salt Formation and Catalytic Asymmetric Hydrogenation .
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the two proposed synthetic routes.
Table 1: Classical Resolution via Diastereomeric Salt Formation
| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (ee%) | Purity (%) |
| 1 | Racemic 2-(pyridin-2-yl)propanoic acid | 2-vinylpyridine, CO, H₂, Co₂(CO)₈ | 75-85 | - | >95 |
| 2 | (R,R)-diastereomeric salt | Racemic acid, (R)-(+)-α-methylbenzylamine | 35-45 | >98 (for the salt) | >99 |
| 3 | (R)-2-(pyridin-2-yl)propanoic acid | (R,R)-diastereomeric salt, HCl | 85-95 | >98 | >99 |
| 4 | (R)-Ethyl 2-(pyridin-2-yl)propanoate | (R)-acid, Ethanol, H₂SO₄ | 80-90 | >98 | >99 |
Table 2: Catalytic Asymmetric Hydrogenation
| Step | Product | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (ee%) | Purity (%) |
| 1 | Ethyl 2-(pyridin-2-yl)acrylate | 2-pyridinecarboxaldehyde, Ethyl 2-(triphenylphosphoranylidene)acetate | 80-90 | - | >97 |
| 2 | (S)-Ethyl 2-(pyridin-2-yl)propanoate | Ethyl 2-(pyridin-2-yl)acrylate, H₂, Ru(OAc)₂((R)-BINAP) | >95 | >95 | >99 |
Experimental Protocols
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method involves the synthesis of the racemic acid, followed by resolution using a chiral amine to separate the enantiomers, and subsequent esterification.
Logical Workflow for Classical Resolution
Caption: Workflow for the synthesis of (R)-Ethyl 2-(pyridin-2-yl)propanoate via classical resolution.
Protocol 1.1: Synthesis of Racemic 2-(pyridin-2-yl)propanoic acid
-
Reaction Setup: In a high-pressure autoclave, combine 2-vinylpyridine (1 equivalent), dicobalt octacarbonyl (Co₂(CO)₈, 0.05 equivalents), and a suitable solvent such as toluene.
-
Reaction Conditions: Pressurize the autoclave with a mixture of carbon monoxide (CO) and hydrogen (H₂) (1:1 ratio) to 100-150 atm. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent and extract with an aqueous solution of sodium bicarbonate. Acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield racemic 2-(pyridin-2-yl)propanoic acid.
Protocol 1.2: Chiral Resolution of 2-(pyridin-2-yl)propanoic acid
-
Salt Formation: Dissolve racemic 2-(pyridin-2-yl)propanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of (R)-(+)-α-methylbenzylamine (0.5 equivalents) in the same solvent dropwise with stirring.
-
Fractional Crystallization: Allow the solution to stand at room temperature for several hours, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add 2M HCl with vigorous stirring until the pH is acidic (pH 1-2). Extract the liberated (R)-2-(pyridin-2-yl)propanoic acid with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.
Protocol 1.3: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the enantiopure 2-(pyridin-2-yl)propanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approximately 5 mol%).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to afford the pure this compound.[2][3][4]
Method 2: Catalytic Asymmetric Hydrogenation
This modern approach involves the synthesis of a prochiral acrylate precursor followed by a highly enantioselective catalytic hydrogenation step.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of (S)-Ethyl 2-(pyridin-2-yl)propanoate via asymmetric hydrogenation.
Protocol 2.1: Synthesis of Ethyl 2-(pyridin-2-yl)acrylate
-
Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent like dichloromethane or toluene, add ethyl 2-(triphenylphosphoranylidene)acetate (Wittig reagent, 1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Add a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(pyridin-2-yl)acrylate.
Protocol 2.2: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst, for example, Ru(OAc)₂((R)-BINAP) (0.005-0.01 equivalents), in a degassed solvent such as methanol or ethanol in a high-pressure autoclave.
-
Reaction Setup: Add a solution of ethyl 2-(pyridin-2-yl)acrylate (1 equivalent) in the same degassed solvent to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short pad of silica gel to remove the catalyst, yielding the enantiomerically enriched this compound.[5][6][7][8]
Conclusion
The two detailed protocols offer robust and reliable methods for the asymmetric synthesis of this compound. The choice between classical resolution and asymmetric hydrogenation will depend on factors such as the desired scale of the synthesis, the availability of specialized equipment (e.g., high-pressure autoclave), and cost considerations. The classical resolution method is often more accessible in a standard laboratory setting, while asymmetric hydrogenation is a more atom-economical and efficient process, particularly for larger-scale production. Both methods provide access to the enantiomerically pure target compound, a valuable building block for the development of novel therapeutics.
References
- 1. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Application Notes and Protocols for Ethyl 2-(pyridin-2-yl)propanoate Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of ethyl 2-(pyridin-2-yl)propanoate derivatives. The protocols detailed below are based on established methodologies for analogous heterocyclic compounds and are intended to serve as a guide for the development of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyridine-containing compounds have been identified as a promising class of therapeutics with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold, in particular, offers a versatile platform for structural modification to optimize antimicrobial potency and selectivity. This document outlines the synthetic routes to create a library of these derivatives and the subsequent protocols for evaluating their efficacy against a panel of clinically relevant bacteria and fungi.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic scheme is presented below, based on analogous procedures for quinoline-based propanoates.[1][2] This can be adapted for pyridine-based starting materials.
General Synthetic Pathway:
Caption: General synthetic scheme for this compound derivatives.
Protocol 2.1: Synthesis of Diethyl 2-(pyridin-2-yl)methylmalonate Intermediate
This protocol is adapted from the synthesis of analogous quinoline derivatives.[1]
-
To a stirred solution of diethyl methylmalonate (1.1 equivalents) in dry dimethylformamide (DMF), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add the substituted 2-halopyridine (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the diethyl 2-(pyridin-2-yl)methylmalonate intermediate.
Protocol 2.2: Krapcho Decarboxylation to Yield Final Product
-
Dissolve the intermediate from Protocol 2.1 in dimethyl sulfoxide (DMSO).
-
Add lithium chloride (LiCl, 2 equivalents) and a small amount of water.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final ethyl 2-(substituted-pyridin-2-yl)propanoate derivative by column chromatography.
Antimicrobial Activity Screening
The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their potency.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining MIC values.[1]
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Use 96-well microtiter plates. Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Perform serial two-fold dilutions of the stock solutions of the compounds in the microtiter plates to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 10 µL of the microbial suspension to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Antimicrobial Screening:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The following table presents hypothetical MIC data for a series of this compound derivatives against representative microbial strains. This data is structured based on findings for analogous quinoline compounds and serves as an example for data presentation.[1]
| Compound | R-group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| 1a | H | 64 | 128 | >256 | 128 |
| 1b | 4-Cl | 32 | 64 | 128 | 64 |
| 1c | 4-F | 32 | 64 | 128 | 32 |
| 1d | 4-CH₃ | 64 | 128 | >256 | 128 |
| 1e | 4-OCH₃ | 16 | 32 | 64 | 32 |
| 1f | 2,4-diCl | 16 | 32 | 64 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 | 1 | NA |
| Fluconazole | - | NA | NA | NA | 2 |
NA: Not Applicable
Potential Mechanism of Action
The precise mechanism of action for these derivatives would need to be elucidated through further studies. However, for many nitrogen-containing heterocyclic compounds, a potential mechanism involves the inhibition of essential bacterial enzymes or disruption of the cell membrane integrity. Molecular docking studies could be employed to predict potential protein targets.
Hypothesized Cellular Targeting Pathway:
References
Application Notes and Protocols for Pyridine-Containing Compounds in Synthesis
A-Note on "Ethyl 2-(pyridin-2-YL)propanoate" in Solid-Phase Synthesis:
Extensive literature searches did not yield any specific application notes or established protocols for the direct use of "this compound" in solid-phase synthesis. This suggests that its application in this context is not a widely documented or common practice.
However, the synthesis of structurally related pyridine-containing compounds is well-documented in solution-phase chemistry. These methodologies can provide a conceptual basis for adaptation to solid-phase techniques by researchers exploring novel synthetic routes. This document provides detailed information on the synthesis of a related compound, "Ethyl 3-(pyridin-2-ylamino)propanoate," and a conceptual workflow for how such a synthesis could be adapted to a solid-phase approach.
Part 1: Solution-Phase Synthesis of a Related Compound: Ethyl 3-(pyridin-2-ylamino)propanoate
A notable application of a pyridine-propanoate derivative is the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the production of the anticoagulant drug Dabigatran etexilate.[1][2]
Reaction Scheme:
The synthesis involves the reaction of 2-aminopyridine with ethyl acrylate.[1][2][3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-yl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(pyridin-2-yl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies for synthesizing this compound are:
-
Alkylation of 2-Picoline: This involves the deprotonation of the methyl group of 2-picoline using a strong base to form a nucleophilic picolyl anion, followed by reaction with a suitable electrophile to introduce the propanoate moiety.
-
Esterification of 2-(pyridin-2-yl)propanoic acid: This is a two-step approach where 2-(pyridin-2-yl)propanoic acid is first synthesized and then esterified using ethanol in the presence of an acid catalyst.
Q2: Which factors are most critical for achieving a high yield in the 2-picoline alkylation route?
A2: The critical parameters for the alkylation of 2-picoline include:
-
Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of 2-picoline. n-Butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly used.
-
Reaction Temperature: The deprotonation and subsequent alkylation are typically carried out at low temperatures (-78 °C to 0 °C) to minimize side reactions.
-
Anhydrous Conditions: Picolyl anions are highly reactive towards protic solvents, especially water. Therefore, all reagents and solvents must be strictly anhydrous.
-
Nature of the Electrophile: The choice of electrophile (e.g., ethyl chloroformate, diethyl carbonate) significantly impacts the reaction efficiency and the formation of byproducts.
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material (2-picoline) should be run alongside the reaction mixture on the TLC plate to observe its consumption. For GC-MS analysis, aliquots of the reaction mixture can be quenched and analyzed to determine the ratio of starting material to product.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound is typically achieved by:
-
Extraction: After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
Synthesis Route Overview
To provide a clearer understanding of the primary synthesis pathway, the following diagram illustrates the workflow for the alkylation of 2-picoline.
Caption: General workflow for the synthesis of this compound via 2-picoline alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or no product formation.
-
Q: My reaction yield is very low, or I'm only recovering starting material. What could be the cause?
-
A: This is often due to incomplete deprotonation of 2-picoline or degradation of the picolyl anion.
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Base Quality: The strong base (n-BuLi or LDA) may have degraded. Use a freshly titrated or newly purchased bottle of the base.
-
Insufficient Base: Ensure you are using at least one full equivalent of the strong base relative to 2-picoline.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during deprotonation and the initial phase of alkylation to ensure the stability of the picolyl anion.
-
-
Problem 2: Formation of significant byproducts.
-
Q: I'm observing multiple spots on my TLC plate and the yield of the desired product is low. What are the likely side reactions?
-
A: The formation of byproducts is a common challenge.
-
Dialkylation: The product itself has an acidic proton and can be deprotonated and react further with the electrophile. To minimize this, add the electrophile slowly at a low temperature and use a stoichiometry of no more than one equivalent of the electrophile.
-
Reaction with Solvent: The highly reactive picolyl anion can react with certain solvents. Tetrahydrofuran (THF) is generally a suitable solvent.
-
Electrophile Decomposition: Some electrophiles, like ethyl chloroformate, can be unstable and lead to side reactions. Diethyl carbonate is often a more stable alternative.
-
-
Problem 3: Difficulty in isolating the final product.
-
Q: My product seems to be difficult to purify. What are the best practices for isolation?
-
A: Pyridine-containing compounds can sometimes be challenging to handle during workup and purification.
-
Emulsion during Extraction: If an emulsion forms during the aqueous workup, adding brine (saturated NaCl solution) can help to break it.
-
Product Tailing on Silica Gel: Pyridine derivatives can streak on silica gel columns due to interaction with acidic silica. To mitigate this, you can add a small amount of triethylamine (e.g., 1%) to the eluent.
-
Co-elution with Impurities: If byproducts have similar polarity to your product, careful optimization of the solvent system for column chromatography is necessary. A shallow gradient elution can improve separation.
-
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common synthesis problems.
Technical Support Center: Purification of Ethyl 2-(pyridin-2-YL)propanoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 2-(pyridin-2-YL)propanoate by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing from the solution upon cooling. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: The most frequent cause for the failure of crystal formation is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[1][2] To resolve this, you can heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[2]
-
The solution is supersaturated: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1] Crystal growth requires a nucleation point to begin.[1] You can induce crystallization by:
-
Insufficient cooling: Ensure the solution has been cooled sufficiently. If room temperature is not enough, try using an ice bath.
Q2: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
A2: This phenomenon is known as "oiling out." It typically occurs when the melting point of the crude solid is lower than the boiling point of the solvent, causing the compound to melt before it dissolves.[2] Impurities can also contribute to this issue.[1] To address oiling out:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.[1]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[1] Slower cooling favors the formation of well-ordered crystals over an oil.[1]
-
Consider using a different solvent system.
Q3: The recrystallization yield is very low. What are the potential causes?
A3: A poor yield can be disappointing but is often correctable. Common reasons include:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain a significant amount of your product in the "mother liquor" after filtration.[2][3]
-
Premature crystallization: If crystals form too early, especially during a hot filtration step to remove insoluble impurities, product will be lost.[4] Ensure your funnel and receiving flask are pre-heated.[4]
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away your product.[3]
-
Inappropriate solvent choice: The ideal solvent dissolves the compound well when hot but poorly when cold. If the compound has high solubility even at low temperatures, the recovery will be low.
Q4: My crystals formed too quickly and appear impure. Should I be concerned?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[2] Ideal crystallization should occur slowly, typically over a period of 15-20 minutes or more.[2] If crystallization happens too fast (e.g., the solid "crashes out" of solution immediately upon cooling), you should:
-
Re-heat the flask to redissolve the solid.
-
Add a bit more solvent (e.g., 5-10% more) to slightly decrease the saturation.[2]
-
Cool the solution more slowly to encourage the growth of larger, purer crystals.[2]
Solvent Selection and Data
The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at low temperatures. A systematic approach to solvent selection is recommended.
Table 1: Qualitative Guide for Recrystallization Solvent Selection
| Solvent Class | Examples | Characteristics & Potential Use |
| Non-Polar | Hexanes, Heptane, Petroleum Ether | Good for dissolving non-polar impurities. Often used as the "anti-solvent" in a mixed system with a more polar solvent. The target compound is expected to have low solubility. |
| Medium Polarity | Toluene, Diethyl Ether, Ethyl Acetate | Ethyl acetate is a good candidate for dissolving the compound when hot. Often paired with a non-polar solvent to reduce solubility upon cooling. |
| Polar Aprotic | Acetone, Acetonitrile | May be effective but can sometimes be too good at dissolving the compound, leading to lower yields. |
| Polar Protic | Ethanol, Methanol, Water | Alcohols are good solvents but may require significant cooling for crystallization. Water is generally not suitable unless the compound is a salt. |
Experimental Protocol: A General Starting Point
This protocol is a general guideline. Optimization, particularly of the solvent system and volumes, will be necessary for your specific sample based on its purity.
1. Solvent System Screening:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Add a few drops of different solvents or solvent mixtures from Table 1 to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the successful tubes to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals. A petroleum ether/ethyl acetate mixture is a recommended starting point.[5][6]
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethyl acetate) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the compound just dissolves. Use the minimum amount of hot solvent necessary.[3][8]
-
If using a mixed solvent system, dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate) and then add the "poor" solvent (e.g., petroleum ether) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Allow the crystals to dry completely. Drying to a constant weight ensures all solvent has evaporated.[3]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the recrystallization process.
Caption: Troubleshooting flowchart for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the production of Dabigatran etexilate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Ethyl 3-(pyridin-2-ylamino)propanoate?
A1: The most prevalent method involves the Michael addition of 2-aminopyridine to ethyl acrylate. Variations of this synthesis utilize different catalysts and reaction conditions to optimize yield and purity. One common approach employs trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol, with the reaction heated under reflux.[1][2] Another method uses glacial acetic acid as a catalyst at a lower temperature.[3]
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
A2: Low yields, sometimes as low as 30%, can be attributed to several factors.[4] One significant issue is the polymerization of ethyl acrylate, especially under prolonged heating.[5] Additionally, the product itself can sometimes react further, leading to byproducts.[5]
To improve yields, consider the following:
-
Catalyst Choice: The use of an effective catalyst like trifluoromethanesulfonic acid or glacial acetic acid can significantly improve reaction rates and yields.[1][3]
-
Temperature Control: Carefully controlling the reaction temperature is crucial. While heating is necessary, excessive temperatures can promote side reactions. The optimal temperature range is typically between 80°C and 160°C, depending on the specific protocol.[2][3]
-
Reaction Time: Monitoring the reaction progress using techniques like HPLC is recommended to determine the optimal reaction time, which can range from 12 to 20 hours.[3]
-
Purification Method: Inefficient purification can lead to loss of product. Utilizing a structured purification process involving solvent washes and recrystallization is key to maximizing recovery.[1][4]
Q3: What are the common side reactions and how can I minimize them?
A3: A primary side reaction is the further reaction of the desired product with another molecule of ethyl acrylate, leading to the formation of a di-addition impurity.[5] The starting material, 2-aminopyridine, is less reactive than the product, which can lead to this undesired subsequent reaction.[5] Polymerization of ethyl acrylate is another common issue.[5]
To minimize these side reactions:
-
Stoichiometry: Carefully control the molar ratio of 2-aminopyridine to ethyl acrylate. A common ratio is 1:1 to 1:2.[2]
-
Gradual Addition: Adding the ethyl acrylate dropwise to the reaction mixture can help to control the concentration and reduce the likelihood of polymerization and di-addition.
-
Catalyst: The use of an appropriate catalyst can enhance the selectivity of the reaction towards the desired mono-adduct.
Q4: My final product has low purity. What are the likely impurities and how can I remove them?
A4: Common impurities include unreacted 2-aminopyridine, the di-addition byproduct, and polymers of ethyl acrylate. Effective purification is essential to achieve high purity (often >99% as determined by HPLC).[1]
A robust purification protocol involves:
-
Solvent Washing: After the reaction, the mixture can be washed with a non-polar solvent like petroleum ether to remove some organic impurities.[1][2]
-
Acid-Base Extraction: An acid wash (e.g., with 2N HCl) can be used to separate the basic product and unreacted 2-aminopyridine from neutral impurities. The aqueous layer is then basified (e.g., with sodium carbonate) and the product is extracted with an organic solvent like ethyl acetate.[3]
-
Recrystallization: The crude product can be recrystallized from a solvent system such as petroleum ether/ethyl acetate to yield the final product as white, flaky crystals.[1][2]
-
Silica Gel Adsorption: One patented method describes a post-treatment purification where the reaction mother liquor is treated with silica gel to adsorb impurities before proceeding with recrystallization.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Polymerization of ethyl acrylate.[5] | Add ethyl acrylate dropwise. Maintain strict temperature control. |
| Further reaction of the product.[5] | Optimize the stoichiometry of reactants. Monitor reaction progress to avoid prolonged reaction times. | |
| Inefficient purification. | Follow a multi-step purification protocol including solvent washes and recrystallization.[1][4] | |
| Low Purity | Presence of unreacted 2-aminopyridine. | Implement an acid-base extraction step during workup to remove the basic starting material.[3] |
| Formation of di-addition byproduct. | Control stoichiometry and consider catalyst choice to improve selectivity. | |
| Presence of polymeric material. | Wash the crude product with a suitable solvent to remove polymers. | |
| Reaction Stalls | Inactive catalyst. | Ensure the catalyst is fresh and of high quality. |
| Insufficient temperature. | Verify the reaction temperature is within the optimal range for the chosen protocol (80-160°C).[2][3] |
Data Presentation
Table 1: Comparison of Synthesis Protocols for Ethyl 3-(pyridin-2-ylamino)propanoate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Trifluoromethanesulfonic acid | Anhydrous Ethanol | 120-160 | 16-20 | 83-85 | 99 (HPLC) | [1][2] |
| Glacial Acetic Acid | None (neat) | 80-85 | 12 | High (not specified) | Qualified | [3] |
| None | None (neat) | 100 | 24 | ~30 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis using Trifluoromethanesulfonic Acid Catalyst [1][2]
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (e.g., 50 g) and anhydrous ethanol (e.g., 50 mL).
-
Stir the mixture until the 2-aminopyridine is mostly dissolved.
-
Add ethyl acrylate (e.g., 56.5 mL).
-
Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the stirring mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to 120-160°C and maintain reflux for 16-20 hours.
-
After the reaction is complete, cool the mixture and wash it with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 or 10:1 volume ratio) and recrystallized to obtain the product as white, flaky crystals.
Protocol 2: Synthesis using Glacial Acetic Acid Catalyst [3]
-
In a three-necked flask, add 2-aminopyridine (e.g., 20.0 g), ethyl acrylate (e.g., 276.8 mL), and glacial acetic acid (e.g., 6.36 mL).
-
Heat the mixture to an internal temperature of 80°C and stir for approximately 12 hours. Monitor the reaction by HPLC until the 2-aminopyridine is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 2N HCl (e.g., 110 mL) and stir.
-
Extract the mixture with ethyl acetate to remove neutral impurities, collecting the aqueous phase.
-
To the aqueous phase, add solid sodium carbonate to basify, followed by extraction with ethyl acetate.
-
Combine the organic phases from the basic extraction and dry the solution to yield the crude product.
-
Further purification can be achieved by pulping or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
"Ethyl 2-(pyridin-2-YL)propanoate" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-(pyridin-2-YL)propanoate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an ester with a pyridine moiety, it is susceptible to hydrolysis and oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For a related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, storage at 10°C - 25°C is suggested.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure.
Q3: What are the potential degradation pathways for this compound?
A3: The two most probable degradation pathways for this compound are hydrolysis of the ester group and oxidation of the pyridine ring.
-
Hydrolysis: The ester can be hydrolyzed to 2-(pyridin-2-yl)propanoic acid and ethanol. This reaction can be catalyzed by both acids and bases.[2]
-
Oxidation: The nitrogen atom in the pyridine ring can be oxidized, especially in the presence of strong oxidizing agents. This can lead to the formation of N-oxides or other oxidation byproducts.
Q4: Are there any known incompatible materials with this compound?
A4: Yes, for a similar compound, Ethyl 3-(pyridin-2-ylamino)propanoate, strong oxidizing agents and strong acids are listed as incompatible materials.[3] It is advisable to avoid contact with these substances to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis of a stored sample. | Degradation of the compound. | - Verify the storage conditions (temperature, light, atmosphere).- Analyze the sample for potential degradation products such as 2-(pyridin-2-yl)propanoic acid.- Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or activity of the compound in an assay. | Hydrolysis of the ester to the less active carboxylic acid form. | - Prepare fresh solutions of the compound before use.- Buffer the experimental solution to a pH where the ester is more stable (typically neutral to slightly acidic).- Store stock solutions at low temperatures (e.g., -20°C) and for short periods. |
| Color change of the material upon storage. | Oxidation of the pyridine ring or other impurities. | - Store the compound under an inert atmosphere.- Protect the compound from light.- Re-purify the material if necessary. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | - Evaluate the stability of the compound in the specific experimental medium (e.g., buffer, cell culture media).- Minimize the time the compound is exposed to harsh conditions (e.g., high temperature, extreme pH). |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
References
Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-yl)propanoate Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of ethyl 2-(pyridin-2-yl)propanoate and its related isomers, with a primary focus on the commonly synthesized intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate. This document is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the target compound?
A1: While the query specifies "this compound," a more commonly synthesized and documented intermediate, particularly for pharmaceuticals like Dabigatran etexilate, is Ethyl 3-(pyridin-2-ylamino)propanoate .[1][2][3] This guide will focus on the synthesis of the latter, as detailed in numerous patents and research articles. The methodologies may be adaptable for other isomers.
Q2: What are the typical starting materials for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate?
A2: The most common synthesis route involves the reaction of 2-aminopyridine and ethyl acrylate.[2][4][5][6] Anhydrous ethanol is often used as the solvent.[1][2][4]
Q3: Which catalysts are most effective for this reaction?
A3: The reaction is typically catalyzed by an acid. Trifluoromethanesulfonic acid and glacial acetic acid have been shown to be effective.[1][4][5] Some methods also employ solid-supported Brønsted acids on silica gel or alumina.[6]
Q4: What are the optimal reaction times and temperatures?
A4: Reaction conditions can vary. One common method involves heating in an oil bath at temperatures ranging from 120-160°C for 16-20 hours under a nitrogen atmosphere.[1][2][4] Another approach uses a lower temperature of around 80-85°C with an overnight reaction time of approximately 12 hours.[5]
Q5: What is the expected yield and purity of the final product?
A5: With optimized protocols, yields can range from 80% to 85%.[1] Purity is often reported to be as high as 99% as determined by HPLC.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalysis | Ensure the catalyst (e.g., trifluoromethanesulfonic acid) is fresh and added correctly. Consider using a supported Brønsted acid on silica gel for easier handling and separation.[6] |
| Sub-optimal reaction temperature | For the 2-aminopyridine and ethyl acrylate reaction, ensure the oil bath temperature is maintained between 120-160°C for higher temperature methods or consistently at 80-85°C for lower temperature protocols.[4][5] | |
| Insufficient reaction time | Monitor the reaction's progress using HPLC.[5] Reactions may require 16-24 hours to reach completion.[4][7] | |
| Presence of moisture | Use anhydrous ethanol as the solvent and conduct the reaction under a nitrogen atmosphere to prevent side reactions caused by water.[1][2][4] | |
| Formation of Impurities / Side Products | Polymerization of ethyl acrylate | Add ethyl acrylate slowly to the reaction mixture. Ensure the reaction temperature does not uncontrollably rise, which can lead to the explosive polymerization of ethyl acrylate.[5] |
| Incomplete reaction | Extend the reaction time and monitor via HPLC until the starting materials are consumed.[5] | |
| Difficulty in Product Isolation and Purification | Product remains in the aqueous phase during extraction | After acidification with HCl, the product will be in the aqueous phase. Ensure the subsequent basification (e.g., with sodium carbonate) is sufficient to neutralize the solution before extracting with an organic solvent like ethyl acetate.[5] |
| Oily product instead of solid crystals | The crude product may be an oil. Purification via column chromatography (silica gel or alumina) followed by recrystallization is often necessary.[3][6] | |
| Ineffective recrystallization | A common and effective solvent system for recrystallization is a mixture of petroleum ether and ethyl acetate, with volume ratios ranging from 5:1 to 10:1.[1][4] |
Data Summary Tables
Table 1: Optimized Reaction Conditions for Ethyl 3-(pyridin-2-ylamino)propanoate Synthesis
| Parameter | Condition 1 | Condition 2 |
| Reactants | 2-Aminopyridine, Ethyl Acrylate | 2-Aminopyridine, Ethyl Acrylate |
| Catalyst | Trifluoromethanesulfonic acid[1][4] | Glacial Acetic Acid[5] |
| Solvent | Anhydrous Ethanol[1][4] | None or Anhydrous Ethanol |
| Temperature | 120-160°C (Oil Bath)[1][4] | 80-85°C[5] |
| Reaction Time | 16-20 hours[1][4] | ~12 hours (overnight)[5] |
| Atmosphere | Nitrogen protection[1][4] | Not specified |
| Reported Yield | 80-85%[1] | Not explicitly stated, but implied to be efficient |
| Reported Purity | 99% (HPLC)[1] | Monitored by HPLC[5] |
Table 2: Purification and Recrystallization Solvents
| Purification Step | Solvent/Reagent | Purpose |
| Washing / Extraction | Petroleum Ether, Ethyl Acetate, Dichloromethane | Removal of non-polar impurities and product extraction.[4][5] |
| Column Chromatography | Silica Gel or Alumina | Separation of the target compound from impurities.[3][6] |
| Recrystallization | Petroleum Ether / Ethyl Acetate (common ratios: 5:1, 8:1, 10:1) | To obtain high-purity crystalline product.[1][4] |
| Reduced Pressure Concentration | Not Applicable | Removal of volatile solvents at low temperatures (35-45°C).[4][6] |
Experimental Protocols
Protocol 1: High-Temperature Synthesis using Trifluoromethanesulfonic Acid
This protocol is adapted from patented procedures for synthesizing Ethyl 3-(pyridin-2-ylamino)propanoate.[1][4]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50mL).
-
Reagent Addition : Stir the mixture until the 2-aminopyridine is mostly dissolved. Add ethyl acrylate (e.g., 56.5 mL).
-
Catalyst Addition : Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the stirring mixture.
-
Reaction : Place the flask under a nitrogen atmosphere and heat it in an oil bath to 120-160°C. Maintain stirring and reflux for 16-20 hours.
-
Work-up : After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction solution with petroleum ether.
-
Concentration : Concentrate the washed solution under reduced pressure (0.09-0.1 MPa) to remove the solvent.
-
Purification : The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., volume ratio of 10:1) and recrystallized to yield white, flaky crystals of the final product.[4]
-
Drying : The crystals are collected by suction filtration and dried.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 7. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-YL)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(pyridin-2-YL)propanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on practical solutions for laboratory and pilot plant settings.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. - Side Reactions: Formation of C4-alkylated isomer, over-alkylation, or polymerization. - Product Degradation: Instability of the product under reaction or work-up conditions. - Loss during Work-up: Inefficient extraction or purification. | - Monitor reaction progress by HPLC or GC to ensure completion. - Optimize reaction temperature and catalyst loading in small-scale experiments before scaling up. - Employ a pyridine N-oxide strategy to enhance C2 selectivity. - Consider a transition-metal-free approach using 1,1-diborylalkanes for improved regioselectivity. - Perform a thorough extraction and consider back-extraction to recover the product. - Use milder purification techniques if product degradation is suspected. |
| Poor Regioselectivity (High C4-isomer) | - Reaction Mechanism: Direct alkylation of pyridine often yields a mixture of C2 and C4 isomers.[1] - Steric Hindrance: The directing effect of the nitrogen atom can be overcome by sterically demanding reagents. | - Pyridine N-Oxide Intermediate: Synthesize the pyridine N-oxide derivative first, which strongly directs alkylation to the C2 position. The N-oxide can then be reduced. - Directed Ortho Metalation (DoM): Use a directing group to facilitate lithiation or metallation at the C2 position, followed by reaction with an electrophile. - Catalyst Selection: For cross-coupling reactions, the choice of ligand is crucial for regioselectivity. |
| Difficult Purification | - Similar Polarity of Isomers: The C2 and C4 isomers can have very similar polarities, making chromatographic separation challenging on a large scale. - Persistent Impurities: Starting materials or byproducts that are difficult to remove. - Product Oiling Out: The product may not crystallize easily. | - Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen to move the product between aqueous and organic phases, leaving non-basic impurities behind.[2] - Crystallization: Develop a robust crystallization procedure. Screen various solvents and solvent mixtures. Seeding may be necessary to induce crystallization. - Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method for large quantities.[3][4] |
| Runaway Reaction | - Exothermic Reaction: Alkylation reactions can be exothermic. Poor heat dissipation on a larger scale can lead to a rapid temperature increase. | - Calorimetry Studies: Perform reaction calorimetry (e.g., using RC1) to understand the heat of reaction and the rate of heat evolution before scaling up. - Controlled Addition: Add the alkylating agent slowly to control the reaction rate and temperature. - Adequate Cooling: Ensure the reactor has sufficient cooling capacity for the intended scale. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm. |
| Discoloration of Final Product | - Trace Metal Impurities: Residual palladium or other transition metals from coupling reactions. - Oxidation/Degradation: Air sensitivity of the product or impurities. | - Metal Scavengers: Treat the product solution with a metal scavenger (e.g., activated carbon, silica-based scavengers). - Inert Atmosphere: Conduct the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Regioselectivity: Achieving selective alkylation at the C2 position of the pyridine ring over the C4 position is a significant hurdle. Direct alkylation often leads to mixtures of isomers which are difficult to separate on a large scale.[1]
-
Reaction Control: Managing the exothermicity of the alkylation reaction is critical to prevent runaway reactions, especially at an industrial scale.
-
Purification: Separating the desired C2 isomer from the C4 isomer and other process-related impurities can be complex and require specialized techniques like fractional distillation or multi-step crystallization.
-
Handling of Reagents: Some reagents used in advanced synthetic routes, such as organolithium compounds, are pyrophoric and require specialized handling procedures for large-scale use.
Q2: Which synthetic route is most promising for large-scale production?
A2: A promising route for large-scale synthesis involves the use of a pyridine N-oxide intermediate . This strategy generally provides high regioselectivity for the C2 position. The N-oxide is typically activated, followed by the introduction of the alkyl group, and then a final deoxygenation step. While this adds steps to the synthesis, the improved selectivity and easier purification often make it more economically viable on a larger scale.
Q3: How can I effectively remove the C4-isomer impurity?
A3: Removing the C4-isomer can be challenging due to its similar physical properties to the desired C2 product. On a large scale, fractional distillation under reduced pressure is often the most effective method, provided the product is thermally stable. Alternatively, developing a highly specific crystallization process where the desired C2 isomer crystallizes out, leaving the C4 isomer in the mother liquor, can be a viable and scalable approach.
Q4: Are there any specific safety precautions I should take when running this synthesis at scale?
A4: Yes, several safety precautions are crucial:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential hazards, such as thermal runaway, pressure buildup, and exposure to hazardous materials.
-
Material Compatibility: Ensure all reactor materials and equipment are compatible with the reagents and reaction conditions.
-
Emergency Procedures: Have clear and well-practiced emergency procedures in place for events like cooling failure or unexpected pressure increases.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.
Q5: What analytical methods are recommended for in-process control and final product analysis?
A5: For in-process control, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to monitor the consumption of starting materials and the formation of the product and byproducts. For final product analysis, a combination of techniques should be used to confirm identity and purity, including NMR spectroscopy (¹H and ¹³C) , mass spectrometry , and elemental analysis . Purity should be quantified using a validated HPLC or GC method.
Quantitative Data Summary
The following table summarizes typical yield and reaction times for different synthetic approaches to 2-alkylated pyridines. Note that specific yields for this compound may vary.
| Method | Key Reagents | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Direct Alkylation with Organolithiums | Pyridine, Organolithium Reagent | 40-60 | 2-6 | Fewer steps | Poor regioselectivity, pyrophoric reagents |
| Pyridine N-Oxide Activation | Pyridine N-oxide, Alkylating Agent | 70-90 | 12-24 (multi-step) | High C2-regioselectivity | Additional synthesis and reduction steps |
| Transition-Metal-Free C2-Alkylation | Pyridine N-oxide, 1,1-Diborylalkanes | 60-80 | 12-18 | Good C2-selectivity, avoids transition metals | Cost and availability of boryl reagents |
| Visible-Light Photoredox Catalysis | Pyridine N-oxide, Alkylating Agent, Photocatalyst | 65-85 | 8-16 | Mild reaction conditions | Requires specialized photoreactor equipment for scale-up |
Experimental Protocols
Key Experiment: C2-Alkylation via Pyridine N-Oxide Intermediate
This protocol provides a general methodology for the C2-alkylation of pyridine using an N-oxide intermediate, adapted for scale-up considerations.
Step 1: Synthesis of Pyridine-N-oxide
-
Charging: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge pyridine and a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water).
-
Reagent Addition: Slowly add hydrogen peroxide (30-35% aqueous solution) to the reactor while maintaining the temperature between 60-70°C. The addition should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Cool the reaction mixture and neutralize the excess acetic acid with a base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature below 30°C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine N-oxide.
Step 2: C2-Alkylation of Pyridine N-oxide
-
Activation: To a dry reactor under an inert atmosphere (nitrogen), charge the pyridine N-oxide and a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile). Cool the mixture to 0-5°C.
-
Reagent Addition: Slowly add an activating agent (e.g., acetic anhydride or trifluoroacetic anhydride) while maintaining the low temperature.
-
Nucleophile Addition: Prepare a solution of the nucleophile for the propanoate side chain (e.g., a Reformatsky reagent like ethyl 2-bromoacetate and zinc, or a pre-formed enolate of ethyl acetate) and add it to the activated pyridine N-oxide solution at a controlled rate, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Separate the layers and extract the aqueous phase with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. The crude product is then taken to the deoxygenation step.
Step 3: Deoxygenation to this compound
-
Setup: Charge the crude product from the previous step into a reactor with a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add a reducing agent (e.g., PCl₃, or for a cleaner reduction, a catalytic amount of a palladium catalyst and a hydrogen source like formic acid or hydrogen gas).
-
Reaction: Heat the reaction mixture as required (e.g., 50-80°C) and monitor for the disappearance of the N-oxide.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, and neutralize if necessary. Perform an aqueous work-up followed by extraction. The final product is purified by fractional distillation under reduced pressure or crystallization.
Visualizations
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of Ethyl 2-(pyridin-2-YL)propanoate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 2-(pyridin-2-YL)propanoate by HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of the synthesis of this compound.
Problem 1: Poor Peak Shape (Tailing) for this compound
Symptoms:
-
The peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak.
-
Difficulty in accurately integrating the peak area.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols: The basic pyridine nitrogen of your analyte can interact with acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing.[1][2][3] | Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the residual silanol groups, minimizing these unwanted interactions.[2] Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, the silanol groups are protonated and less likely to interact with the analyte.[1] Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or a polar-embedded group (PEG) column can offer alternative selectivity and reduce tailing for basic compounds. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative. |
| Mobile Phase pH is Close to Analyte's pKa: If the mobile phase pH is near the pKa of the pyridine moiety, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. | Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A buffer concentration of 10-25 mM is typically sufficient.[4] |
| Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting or tailing.[2] | Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.[2] |
Problem 2: Inconsistent Retention Times
Symptoms:
-
The retention time for your analyte and other components shifts between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. |
| Mobile Phase Composition Changes: The mobile phase composition is changing over time due to evaporation of the more volatile component (usually the organic solvent). | Keep Mobile Phase Bottles Capped: Ensure mobile phase reservoirs are tightly sealed. Prepare Fresh Mobile Phase Daily: To ensure consistency, prepare a fresh mobile phase at the beginning of each day. |
| Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. | Purge the Pump: Purge the pump to remove any air bubbles. Check for Leaks: Inspect all fittings and connections for any signs of leaks. |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a Column Oven: If available, use a column oven to maintain a constant temperature for the column. |
Problem 3: Ghost Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks appear in the chromatogram, especially in blank runs.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents: Impurities in the solvents used to prepare the mobile phase or samples. | Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and water. Filter Mobile Phase: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use. |
| Sample Carryover: Residual sample from a previous injection is eluted in the current run. | Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to thoroughly clean the injection needle between injections. Inject a Blank: Run a blank injection (mobile phase or sample solvent) after a concentrated sample to check for carryover. |
| Degradation of the Analyte: The analyte may be degrading in the sample vial over time. | Use a Thermostatted Autosampler: If the analyte is known to be unstable, use a cooled autosampler. Prepare Samples Fresh: Analyze samples as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring the synthesis of this compound?
A1: A good starting point for method development would be a reversed-phase HPLC method. Based on methods for similar compounds, you can begin with the following parameters and optimize as needed.[5]
Q2: My baseline is noisy. What should I do?
A2: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas your mobile phase thoroughly and purge the pump.
-
Contaminated mobile phase: Prepare fresh mobile phase with HPLC-grade solvents.
-
Detector issues: Ensure the detector lamp is warmed up and functioning correctly. Check for leaks in the flow cell.
Q3: I am not seeing any peaks, or the peaks are very small.
A3: This could be due to:
-
Injection issue: Ensure the autosampler is correctly aspirating and injecting your sample. Check the injection volume.
-
Detector settings: Verify that the detector is set to the correct wavelength for your analyte. A UV scan of this compound would determine its absorbance maximum.
-
Sample concentration: The concentration of your analyte may be too low to be detected. Try injecting a more concentrated sample or a standard of known concentration.
-
Sample solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.
Q4: How can I identify the peaks for my starting materials and product?
A4: To positively identify your peaks, you should:
-
Inject standards: Prepare and inject individual standards of your starting materials (e.g., 2-aminopyridine and ethyl acrylate) and, if available, a purified standard of this compound.
-
Spike your sample: Add a small amount of a known standard to your reaction mixture and inject it. The peak corresponding to the added standard should increase in area.
Q5: What are some potential byproducts I should look for in my reaction mixture?
A5: In the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, from 2-aminopyridine and ethyl acrylate, potential impurities could include unreacted starting materials and side-products from undesired reactions. For your synthesis, you should monitor for the disappearance of starting material peaks and the appearance of the product peak. Any other significant peaks that appear during the reaction could be byproducts or intermediates.
Experimental Protocol: HPLC Monitoring of this compound Synthesis
This protocol provides a general starting point for monitoring the synthesis of this compound. Optimization may be required based on your specific reaction conditions and available instrumentation.
1. HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Column: | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18 column |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30 °C |
| Injection Volume: | 5 µL |
| Detector: | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength: | 260 nm (This should be optimized based on the UV spectrum of the analyte) |
2. Sample Preparation:
-
At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 water:acetonitrile). This will stop the reaction and prepare the sample for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Label the vial with the reaction time point.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject standards of your starting materials and product (if available) to determine their retention times.
-
Inject your time-point samples in chronological order.
-
After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
4. Data Analysis:
-
Integrate the peak areas for the starting materials and the product in each chromatogram.
-
Calculate the percentage conversion of the starting material and the formation of the product over time. This can be done by monitoring the decrease in the peak area of the limiting starting material and the increase in the peak area of the product.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for HPLC reaction monitoring.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. hplc.eu [hplc.eu]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide to Pyridine Derivatives in Synthesis: Spotlight on Ethyl 2-(pyridin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 2-(pyridin-2-yl)propanoate and other pyridine derivatives in the context of chemical synthesis, with a focus on their application as ligands in catalysis. Due to the limited availability of direct comparative experimental data for this compound, this guide draws on data from structurally related pyridine derivatives to illustrate their performance in key synthetic transformations.
Introduction to Pyridine Derivatives in Synthesis
Pyridine and its derivatives are a cornerstone of modern organic and medicinal chemistry. The nitrogen atom in the pyridine ring imparts unique electronic properties, rendering these compounds valuable as catalysts, ligands for transition metals, and versatile building blocks for pharmaceuticals and functional materials.[1][2] The diverse biological activities of pyridine-containing molecules, including their roles as inhibitors of signaling pathways crucial in cancer and inflammatory diseases, underscore their importance in drug discovery.[3][4]
Synthesis of this compound and Related Derivatives
In contrast, detailed protocols for the synthesis of the structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate , are well-documented. This compound is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.[5][6]
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[6]
This one-step synthesis involves the reaction of 2-aminopyridine with ethyl acrylate.
Reaction Scheme:
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2-aminopyridine and anhydrous ethanol.
-
Add ethyl acrylate to the mixture. The molar ratio of 2-aminopyridine to ethyl acrylate is typically between 1:1 and 1:2.
-
Add trifluoromethanesulfonic acid as a catalyst, typically 5-10 mol% with respect to ethyl acrylate.
-
Heat the reaction mixture in an oil bath to a temperature of 120-160 °C and maintain for 16-20 hours.
-
After the reaction is complete, cool the mixture and wash with an organic solvent such as petroleum ether.
-
Concentrate the washed solution under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white crystalline Ethyl 3-(pyridin-2-ylamino)propanoate.
Reported Yields: 80-85%[6]
Performance Comparison of Pyridine Derivatives as Ligands in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand for the palladium catalyst is critical for the reaction's efficiency, selectivity, and scope. Pyridine derivatives are frequently employed as ligands in these reactions. The following tables summarize experimental data comparing the performance of various pyridine-based ligands in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid
| Ligand | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(di-tert-butylphosphino)biphenyl | Pd(OAc)₂ | Toluene | 100 | 2 | 98 | [7] |
| 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Pd(OAc)₂ | Toluene | 100 | 2 | 97 | [7] |
| 5-Bromo-2-methylpyridin-3-amine derivative | Pd(PPh₃)₄ / K₃PO₄ | 1,4-dioxane/H₂O | 90 | 18 | 75-92 | [8] |
Table 2: Comparison of Reaction Conditions for the Synthesis of 3,5-dichloro-2-arylpyridines via Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | Water | Na₂CO₃ | 80 | 1 | 95 | [9] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | Water | Na₂CO₃ | 80 | 1 | 96 | [9] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Water | Na₂CO₃ | 80 | 1 | 98 | [9] |
The data indicates that the electronic and steric properties of the pyridine ligand significantly influence the catalytic activity. For instance, in the coupling of 3,5-dichloropyridazine, ligand tuning can even alter the regioselectivity of the reaction.[10]
Pyridine Derivatives in Drug Development: Targeting Signaling Pathways
Pyridine moieties are prevalent in a vast number of FDA-approved drugs and clinical candidates.[3] Their ability to interact with biological targets makes them attractive scaffolds for the design of enzyme inhibitors and receptor modulators. Two key signaling pathways where pyridine derivatives have shown significant therapeutic potential are the Hedgehog and JAK-STAT pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several types of cancer.[1] Small molecule inhibitors targeting this pathway are therefore of great interest in oncology. Several pyridine-containing compounds have been developed as Hh pathway inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in the immune system.[4] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics, with many containing a pyridine core.
Conclusion
Pyridine derivatives are a versatile and indispensable class of compounds in synthetic chemistry and drug discovery. While direct comparative data for this compound is scarce, the broader family of pyridine derivatives demonstrates a wide range of applications and performance characteristics, particularly as ligands in transition metal catalysis. The ability to fine-tune the steric and electronic properties of the pyridine ring allows for the optimization of reaction conditions and outcomes. Furthermore, the prevalence of the pyridine scaffold in bioactive molecules highlights its continued importance in the development of novel therapeutics targeting critical signaling pathways. Future research into the specific applications and comparative performance of less-studied derivatives like this compound could unveil new opportunities in synthesis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Comparative Analysis of the Biological Activity of Ethyl 2-(pyridin-2-YL)propanoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ethyl 2-(pyridin-2-yl)propanoate and its structurally related analogues. The primary biological activities identified in the scientific literature for this class of compounds are herbicidal and antimicrobial. Due to a lack of published experimental data on the specific biological activity of this compound, this guide focuses on the experimentally determined activities of its key analogues.
Herbicidal Activity
Analogues of this compound, specifically those belonging to the aryloxyphenoxypropionate (APP) class, have demonstrated significant herbicidal properties. These compounds are effective against monocotyledonous weeds.
A notable study synthesized a series of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates and acetates and evaluated their herbicidal effects on barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[1] One of the most potent analogues identified was Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) .
Comparative Herbicidal Efficacy
The herbicidal activity of compound B5 was found to be comparable to the commercial herbicide fluazifop-methyl, indicating its potential as a lead compound for the development of new herbicides.[1]
| Compound | Test Species | Inhibition Rate (%) at 150 g/ha |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) | Barnyard Grass | 95 |
| Fluazifop-methyl (Commercial Standard) | Barnyard Grass | 98 |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) | Rape | 15 |
| Fluazifop-methyl (Commercial Standard) | Rape | 10 |
Mechanism of Action: ACCase Inhibition
Aryloxyphenoxypropionate herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in the chloroplasts of susceptible grass species.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme disrupts the production of new membranes, leading to a cessation of growth and eventual death of the weed.
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; fatty_acids [label="Fatty Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; membranes [label="Cell Membranes", fillcolor="#F1F3F4", fontcolor="#202124"]; growth [label="Plant Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; herbicide [label="this compound Analogues\n(e.g., Aryloxyphenoxypropionates)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; accase [label="Acetyl-CoA Carboxylase\n(ACCase)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> accase [label=" Bicarbonate, ATP", fontsize=8]; accase -> malonyl_coa; malonyl_coa -> fatty_acids; fatty_acids -> membranes; membranes -> growth; herbicide -> accase [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Figure 1: Mechanism of action of aryloxyphenoxypropionate herbicides via inhibition of ACCase.
Experimental Protocols
Herbicidal Activity Assay
The herbicidal activity of the compounds was evaluated in a greenhouse setting.[1][2] Seeds of the test plants (e.g., barnyard grass and rape) were sown in plastic pots containing a sandy loam soil. After emergence, the seedlings were thinned to a uniform number per pot. The test compounds were dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations. The solutions were then sprayed uniformly onto the seedlings at the 2-3 leaf stage. The plants were returned to the greenhouse and watered daily. After a period of 25 days, the herbicidal effect was assessed by visual observation of the percentage of growth inhibition compared to a control group treated only with the solvent and surfactant solution.[2]
Antimicrobial Activity
Analogues of this compound, particularly those with a quinoline scaffold, have demonstrated notable antimicrobial activity. A study on novel substituted ethyl 2-(quinolin-4-yl)-propanoates revealed their efficacy against a panel of bacteria and fungi.[3][4]
Comparative Antimicrobial Efficacy (MIC µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several ethyl 2-(quinolin-4-yl)-propanoate analogues against various microorganisms.[3]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | H. pylori |
| Ethyl 2-(7-fluoroquinolin-4-yl)propanoate | >100 | 50 | >100 | >100 | >100 | 12.5 |
| Ethyl 2-(6-chloroquinolin-4-yl)propanoate | 50 | 25 | >100 | >100 | 50 | 6.25 |
| Ethyl 2-(8-bromoquinolin-4-yl)propanoate | 25 | 12.5 | 50 | 100 | 25 | 6.25 |
| Ethyl 2-(6-methylquinolin-4-yl)propanoate | 12.5 | 6.25 | 25 | 50 | 12.5 | 3.12 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the quinoline compounds was determined using a broth microdilution method.[3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to an early logarithmic phase of growth. The cultures were then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Preparation of Test Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution were prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. For H. pylori, incubation was carried out for up to 7 days under microaerobic conditions.[3]
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed. A control well containing only the medium and inoculum, and a solvent control (DMSO) were included to ensure the validity of the results.[3]
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture Microorganisms\n(Bacteria/Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inoculum [label="Prepare Standardized\nInoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_compounds [label="Prepare Serial Dilutions\nof Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Microtiter Plates", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Plates\n(24-48h at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; read_results [label="Read Results and\nDetermine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> prepare_inoculum; prepare_compounds -> inoculate; prepare_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; } .dot Figure 2: General experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
While direct experimental data on the biological activity of this compound is currently limited in the public domain, the analysis of its analogues provides valuable insights into the potential therapeutic and agrochemical applications of this chemical scaffold. The herbicidal activity of the aryloxyphenoxypropionate analogues, through the inhibition of ACCase, highlights a promising avenue for the development of new weed management agents. Similarly, the antimicrobial properties of the quinoline-based analogues suggest their potential as lead structures for the development of novel antibacterial and antifungal drugs. Further research is warranted to synthesize and evaluate the biological activity of this compound itself to establish a baseline for structure-activity relationship studies and to fully explore the potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 4. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Ethyl 2-(pyridin-2-YL)propanoate: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of Ethyl 2-(pyridin-2-YL)propanoate, a key building block in pharmaceutical synthesis. We will explore the experimental protocol for GC-MS, compare its performance with High-Performance Liquid Chromatography (HPLC), and present supporting data in a clear, comparative format.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on factors such as the volatility of the compound, the nature of potential impurities, and the desired level of sensitivity and specificity. Both GC-MS and HPLC are powerful chromatographic techniques widely used for this purpose.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity in the liquid phase, with various detection methods (e.g., UV-Vis). |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Sensitivity is detector-dependent but generally high. |
| Specificity | Highly specific due to mass spectral data, allowing for positive identification of impurities. | Specificity can be enhanced with detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS). |
| Typical Purity | >98% (GC)[1] | >98.5%[2] |
| Common Impurities | Starting materials (e.g., 2-bromopyridine), residual solvents, and by-products from synthesis. | Unreacted starting materials, isomers, and degradation products. |
Experimental Protocols
A robust and validated analytical method is crucial for accurate purity determination. Below are detailed protocols for both GC-MS and a comparative HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 10 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods used for the analysis of similar pyridine derivatives.
1. Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is assessed by the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC are suitable and powerful techniques for the purity analysis of this compound. GC-MS offers superior specificity for the identification of volatile impurities due to the structural information provided by mass spectrometry. HPLC, on the other hand, is a more versatile technique applicable to a broader range of potential non-volatile impurities and degradation products. The choice between these methods will depend on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation. For routine quality control where the impurity profile is well-characterized, HPLC may be more efficient. For in-depth impurity profiling and identification, GC-MS is the method of choice.
References
Cross-referencing "Ethyl 2-(pyridin-2-YL)propanoate" spectral data with databases
A comprehensive guide to cross-referencing spectral data for Ethyl 2-(pyridin-2-yl)propanoate against spectral databases and isomeric alternatives.
This guide provides a comparative analysis of the spectral data for this compound and its structural isomer, Ethyl 3-(pyridin-2-yl)propanoate. Due to the limited availability of experimental spectral data for this compound, this guide utilizes predicted spectral data for comparison. This scenario mirrors a common challenge in research where novel or less-common compounds may lack extensive experimental characterization, necessitating reliance on theoretical data and comparison with well-characterized analogs.
Workflow for Spectral Data Cross-Referencing
The following diagram outlines the systematic process for acquiring, analyzing, and cross-referencing spectral data for a chemical compound.
Comparative Spectral Data
The following tables summarize the available predicted spectral data for this compound and the experimental spectral data for the comparator compound, Ethyl 3-(pyridin-2-yl)propanoate.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | Pyridine-H | 7.2-8.5 | N/A |
| CH (propanoate) | ~3.8 | N/A | |
| CH₂ (ethyl) | ~4.1 | N/A | |
| CH₃ (propanoate) | ~1.5 | N/A | |
| CH₃ (ethyl) | ~1.2 | N/A | |
| Ethyl 3-(pyridin-2-yl)propanoate | Pyridine-H | N/A | 8.53, 7.63, 7.20, 7.15 |
| CH₂ (adjacent to pyridine) | N/A | 3.19 | |
| CH₂ (adjacent to ester) | N/A | 2.91 | |
| CH₂ (ethyl) | N/A | 4.12 | |
| CH₃ (ethyl) | N/A | 1.22 |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | C=O | ~173 | N/A |
| Pyridine-C | 121-160 | N/A | |
| CH (propanoate) | ~50 | N/A | |
| CH₂ (ethyl) | ~61 | N/A | |
| CH₃ (propanoate) | ~18 | N/A | |
| CH₃ (ethyl) | ~14 | N/A | |
| Ethyl 3-(pyridin-2-yl)propanoate | C=O | N/A | 172.4 |
| Pyridine-C | N/A | 160.0, 149.3, 136.6, 123.4, 121.5 | |
| CH₂ (adjacent to pyridine) | N/A | 35.5 | |
| CH₂ (adjacent to ester) | N/A | 31.0 | |
| CH₂ (ethyl) | N/A | 60.5 | |
| CH₃ (ethyl) | N/A | 14.2 |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 3: IR Spectral Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted IR Absorption (cm⁻¹) | Experimental IR Absorption (cm⁻¹) |
| This compound | C=O (Ester) | ~1735 | N/A |
| C-O (Ester) | ~1200-1100 | N/A | |
| C=N, C=C (Aromatic) | ~1600-1450 | N/A | |
| Ethyl 3-(pyridin-2-yl)propanoate | C=O (Ester) | N/A | 1732 |
| C-O (Ester) | N/A | 1178 | |
| C=N, C=C (Aromatic) | N/A | 1593, 1570, 1475, 1437 |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Ion | Predicted m/z | Experimental m/z |
| This compound | [M]+• | 179.09 | N/A |
| Ethyl 3-(pyridin-2-yl)propanoate | [M]+• | N/A | 179 |
Note: Predicted data is based on computational models and may differ from experimental values. [M]+• refers to the molecular ion.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation : For a typical ¹H NMR spectrum of a small molecule (less than 1000 g/mol ), dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.[1] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
-
Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Data Acquisition :
-
¹H NMR : A standard one-pulse sequence is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay (e.g., 1-2 seconds), and the acquisition time (e.g., 2-4 seconds).
-
¹³C NMR : A proton-decoupled pulse sequence is standard to ensure that all carbon signals appear as singlets.[2] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used for referencing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For Liquid Samples (Neat)
-
Sample Preparation : Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[3]
-
Instrument Setup : Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition : Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[4]
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound. The x-axis represents the wavenumber (cm⁻¹) and the y-axis represents the percent transmittance.
Mass Spectrometry (MS)
Electron Ionization (EI)
-
Sample Introduction : The sample can be introduced into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).[5] For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
-
Ionization : In the ion source, the sample is vaporized by heating. The gaseous molecules are then bombarded by a beam of high-energy electrons (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[6]
-
Fragmentation : The excess energy from the electron bombardment often causes the molecular ion to fragment into smaller, characteristic ions.[5][6]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Structural Comparison and Data Interpretation
The structural differences between this compound and Ethyl 3-(pyridin-2-yl)propanoate lead to distinct predicted and observed spectral features.
-
¹H NMR : The key differentiator in the ¹H NMR spectra is the splitting pattern and chemical shift of the protons on the propanoate chain. In this compound, a methine (CH) group is directly attached to the chiral center, which would appear as a quartet, coupled to the adjacent methyl group. For Ethyl 3-(pyridin-2-yl)propanoate, two methylene (CH₂) groups are present, which would appear as two distinct triplets, assuming coupling to each other.
-
¹³C NMR : The chemical shifts of the carbon atoms in the propanoate chain will also differ significantly due to their proximity to the pyridine ring. The carbon of the chiral center in the "2-" isomer will have a different chemical shift compared to the methylene carbons in the "3-" isomer.
-
IR : While the C=O and C-O stretching frequencies of the ester group are expected to be similar, subtle shifts may be observed due to the different electronic environments. The fingerprint region (below 1500 cm⁻¹) would likely show more significant differences.
-
MS : The molecular ion peak will be the same for both isomers (m/z = 179). However, the fragmentation patterns upon electron ionization are expected to differ due to the different bond connectivities, providing a means of differentiation. For instance, the "2-" isomer might show a more prominent fragmentation at the bond between the chiral carbon and the pyridine ring.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Evaluation of Ethyl 2-(pyridin-2-YL)propanoate and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological efficacy of Ethyl 2-(pyridin-2-YL)propanoate. Due to the limited publicly available biological assay data for this specific compound, this guide draws upon the well-established activities of the broader class of pyridine derivatives to propose a comprehensive evaluation strategy. The information presented here is intended to guide researchers in designing and interpreting biological assays for this compound and its analogues.
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[3][4] Therefore, a systematic evaluation of this compound would involve screening it across a panel of assays relevant to these therapeutic areas.
Table 1: Comparative Biological Activities of Pyridine Derivatives
This table summarizes the reported biological activities of various pyridine-containing compounds, providing a basis for hypothesizing the potential efficacy of this compound.
| Compound Class/Derivative | Biological Activity | Key Findings (IC₅₀/EC₅₀/MIC) | Therapeutic Area |
| Thioalkyl Pyridine Derivatives | Psychotropic (Anxiolytic, Antidepressant) | Anxiolytic activity four times greater than diazepam for some derivatives.[5] | Neuropsychiatry |
| Pyridine-2,5-dicarboxylate Esters | Anti-Trypanosomatid | IC₅₀ ≤ 56.68 µM against Trypanosoma cruzi.[6] | Infectious Diseases |
| Arylpyridin-2-yl Guanidine Derivatives | MSK1 Inhibition | Novel MSK1 inhibitors with potential for asthma treatment. | Inflammation/Respiratory |
| General Pyridine Derivatives | Antiproliferative | IC₅₀ values vary widely depending on the cell line and specific substitutions.[3] | Oncology |
| General Pyridine Derivatives | Antimicrobial (Antibacterial, Antifungal) | Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[4] | Infectious Diseases |
Experimental Protocols
Below are detailed methodologies for key experiments that should be conducted to evaluate the biological efficacy of this compound.
1. Antiproliferative Activity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) for selectivity.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Methodology:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
3. In Vitro Kinase Inhibition Assay
-
Objective: To assess the ability of the compound to inhibit specific protein kinases, which are often dysregulated in diseases like cancer and inflammation.
-
Target Kinases: A panel of relevant kinases (e.g., receptor tyrosine kinases, serine/threonine kinases).
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at room temperature for the recommended time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
The amount of light generated is proportional to the kinase activity. Calculate the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms and experimental processes is crucial for understanding the compound's evaluation.
Caption: Hypothesized kinase inhibition pathway for this compound.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(pyridin-2-YL)propanoate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Ethyl 2-(pyridin-2-YL)propanoate as a hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and ester compounds.
Key Safety and Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Incineration by a licensed waste disposal facility is the preferred method for pyridine-based waste. | [1] |
| Container Type | Use a sealable, airtight, and compatible waste container (e.g., glass or high-density polyethylene). | [2][3] |
| Labeling | Label the waste container clearly with "Hazardous Waste," the chemical name, and any associated hazard symbols (e.g., flammable, toxic). | [2][4] |
| Storage of Waste | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids. | [2][5] |
| Spill Containment | Use inert absorbent materials like sand, vermiculite, or a spill pillow to contain spills. | [3] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this chemical within a properly functioning certified laboratory chemical fume hood.[2]
-
Wear appropriate PPE, including chemical safety goggles, a fully-buttoned lab coat, and chemical-resistant gloves (butyl rubber or PVA gloves are recommended for pyridine-containing compounds; nitrile gloves may not be suitable).[2]
2. Waste Collection:
-
Liquid Waste:
-
Collect all waste containing this compound in a designated hazardous waste container.
-
Do not mix with incompatible waste streams. It is good practice to segregate halogenated and non-halogenated solvent wastes.
-
-
Solid Waste (Contaminated materials):
-
Place any items contaminated with this compound, such as pipette tips, gloves, and absorbent pads, into a separate, clearly labeled solid hazardous waste container.[3]
-
3. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and free of ignition sources.[4]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
For large spills, evacuate the area and follow your institution's emergency response plan.
4. Final Disposal:
-
Once the waste container is full (typically around 80% capacity to allow for vapor expansion), ensure the cap is securely tightened.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
